molecular formula C18H30O B1250964 4-Butyl-alpha-agarofuran

4-Butyl-alpha-agarofuran

Katalognummer: B1250964
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: RMGSYWBFOGEHLE-NJAFHUGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-alpha-agarofuran, also known as this compound, is a useful research compound. Its molecular formula is C18H30O and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H30O

Molekulargewicht

262.4 g/mol

IUPAC-Name

(1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene

InChI

InChI=1S/C18H30O/c1-5-6-8-14-9-7-11-17(4)12-10-15-13-18(14,17)19-16(15,2)3/h9,15H,5-8,10-13H2,1-4H3/t15-,17+,18+/m1/s1

InChI-Schlüssel

RMGSYWBFOGEHLE-NJAFHUGGSA-N

Isomerische SMILES

CCCCC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C

Kanonische SMILES

CCCCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C

Synonyme

buagafuran

Herkunft des Produkts

United States

Foundational & Exploratory

The Semi-Synthetic Journey of 4-Butyl-alpha-agarofuran: From Agarwood to a Promising Anxiolytic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Sourcing of its Precursor and Subsequent Synthesis.

Introduction: 4-Butyl-alpha-agarofuran, a novel semi-synthetic compound, has garnered significant attention in the pharmaceutical landscape for its potent anxiolytic and antidepressant properties. This technical guide delineates the pathway to obtaining this promising molecule, beginning with the natural sources and isolation of its precursor, α-agarofuran, and culminating in its chemical synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed methodologies, quantitative data, and visual workflows to facilitate a deeper understanding of this compound's origins and preparation.

Natural Sources and Abundance of the Precursor: α-Agarofuran

The journey to synthesizing this compound begins with the naturally occurring sesquiterpenoid, α-agarofuran. This precursor is primarily found in the resinous heartwood of various species of the Aquilaria genus, commonly known as agarwood or oud. The formation of this precious resin is a pathological response of the tree to fungal infection or injury.

Several species of Aquilaria are known to produce α-agarofuran, with varying yields depending on the species, geographical location, and the method of extraction. The most cited source for α-agarofuran is Aquilaria agallocha Roxb. (synonymous with Aquilaria malaccensis).

Table 1: Quantitative Analysis of α-Agarofuran in Essential Oils from Aquilaria Species

Natural Source SpeciesPlant PartExtraction Methodα-Agarofuran Content (% of Essential Oil)Reference
Aquilaria agallochaHeartwoodNot specified0.6%[1]
Aquilaria crassnaHeartwoodHydrodistillation0.53 - 1.36%[2]
Aquilaria malaccensisHeartwoodGC-MS AnalysisPresent (unquantified)[3]
Aquilaria sinensisHeartwoodGC-MS AnalysisPresent (unquantified)

Isolation of the Natural Precursor: α-Agarofuran

The isolation of α-agarofuran from agarwood is a multi-step process that involves extraction followed by chromatographic purification. The initial extraction aims to obtain a crude extract or essential oil rich in sesquiterpenes.

Experimental Protocol: Extraction of Crude Agarwood Oil

Objective: To extract the essential oil containing α-agarofuran from the heartwood of Aquilaria species.

Materials and Equipment:

  • Powdered agarwood heartwood

  • Distillation flask

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

Methodology: Hydrodistillation

  • The powdered agarwood is submerged in deionized water within a distillation flask.

  • The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

  • The condensed mixture of oil and water is collected.

  • The essential oil is separated from the aqueous layer using a separatory funnel.

  • The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

An alternative method involves solvent extraction using organic solvents such as ethanol (B145695) or petroleum ether, followed by evaporation of the solvent to yield a crude extract.

Experimental Protocol: Purification of α-Agarofuran

Objective: To isolate α-agarofuran from the crude essential oil or extract.

Materials and Equipment:

  • Crude agarwood essential oil or extract

  • Silica (B1680970) gel for column chromatography

  • Glass column

  • Solvent system (e.g., petroleum ether/ethyl acetate (B1210297) gradient)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Methodology: Column Chromatography and Preparative HPLC

  • A silica gel column is prepared using a suitable non-polar solvent.

  • The crude essential oil is loaded onto the column.

  • The column is eluted with a solvent gradient of increasing polarity (e.g., starting with petroleum ether and gradually increasing the proportion of ethyl acetate).

  • Fractions are collected and monitored by TLC for the presence of α-agarofuran.

  • Fractions containing the target compound are combined and the solvent is removed under reduced pressure using a rotary evaporator.

  • For higher purity, the enriched fraction can be subjected to preparative HPLC.[4]

Synthesis of this compound

This compound is a semi-synthetic derivative of the naturally isolated α-agarofuran. The synthesis involves the introduction of a butyl group at the 4th position of the α-agarofuran scaffold. The following is a generalized synthetic scheme based on available patent literature.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from α-agarofuran.

Materials and Equipment:

  • Purified α-agarofuran

  • A suitable butyllithium (B86547) reagent (e.g., n-butyllithium)

  • Anhydrous ether or tetrahydrofuran (B95107) (THF)

  • Reaction flask with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Purification setup (e.g., column chromatography)

Methodology: This protocol is a generalized representation and may require optimization.

  • Purified α-agarofuran is dissolved in an anhydrous solvent (e.g., THF) in a reaction flask under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A butyllithium reagent is added dropwise to the reaction mixture.

  • The reaction is stirred for a specified period to allow for the formation of the desired product.

  • The reaction is quenched by the addition of a suitable quenching agent.

  • The product is extracted into an organic solvent, and the organic layer is washed and dried.

  • The crude product is purified by column chromatography to yield this compound.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key stages from the natural source to the final synthetic product.

isolation_workflow cluster_natural_source Natural Source Acquisition cluster_extraction Extraction of Precursor cluster_purification Purification of α-Agarofuran Aquilaria_spp Aquilaria spp. (Agarwood) Extraction Hydrodistillation or Solvent Extraction Aquilaria_spp->Extraction Crude_Extract Crude Essential Oil/ Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC alpha_Agarofuran Purified α-Agarofuran Prep_HPLC->alpha_Agarofuran

Isolation Workflow for α-Agarofuran

synthesis_workflow cluster_synthesis Semi-Synthesis alpha_Agarofuran α-Agarofuran (Precursor) Reaction Reaction with Butyllithium Reagent alpha_Agarofuran->Reaction Quenching_Extraction Quenching and Extraction Reaction->Quenching_Extraction Purification Purification (Chromatography) Quenching_Extraction->Purification Final_Product This compound Purification->Final_Product

References

4-Butyl-alpha-agarofuran: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butyl-alpha-agarofuran, a sesquiterpenoid derivative, has emerged as a promising therapeutic agent, primarily investigated for its anxiolytic and antidepressant properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from key preclinical studies. The primary molecular pathways implicated in its pharmacological effects involve the modulation of central monoamine neurotransmitter systems, interaction with the hypothalamic-pituitary-adrenal (HPA) axis, and the inhibition of specific neuronal ion channels. This document summarizes the quantitative data from pivotal experiments, details the experimental protocols employed in these studies, and presents visual representations of the key signaling pathways and experimental workflows. While direct evidence for anti-inflammatory and anticancer activities is currently limited for this compound itself, the known effects of related dihydro-β-agarofuran sesquiterpenoids in these areas are also discussed to provide a broader context for future research.

Core Mechanism of Action: Anxiolytic and Antidepressant Effects

The primary therapeutic potential of this compound, also known as AF-5, has been identified in the realm of neuropsychiatric disorders, specifically anxiety and depression.[1] Its mechanism in these contexts is multifaceted, involving intricate interactions with key neurochemical and electrophysiological systems.

Modulation of Monoamine Neurotransmitter Systems

A cornerstone of this compound's action lies in its ability to modulate the levels of crucial monoamine neurotransmitters in the brain, including serotonin (B10506) (5-HT) and dopamine (B1211576).[2][3]

Acute administration of this compound has been shown to significantly alter the tissue levels of these neurotransmitters in various brain regions of rats.[2] Notably, a decrease in serotonin levels was observed in the striatum, cortex, and midbrain.[2] Dopamine levels were also reduced in the striatum and midbrain, while an increase was noted in the hypothalamus.[2] Furthermore, studies using cerebral microdialysis in the rat striatum revealed a stepwise decline in extracellular dopamine levels after administration of the compound.[2] Concurrently, a significant increase in the extracellular levels of the dopamine and serotonin metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA), was observed.[2] This suggests that this compound may influence the turnover and metabolism of these key neurotransmitters.

dot

Figure 1: Proposed modulation of monoamine neurotransmitter systems by this compound.
Interaction with the HPA Axis and Serotonin System

Recent studies have elucidated the role of this compound in the hypothalamic-pituitary-adrenal (HPA) axis and its interplay with the serotonin system, further cementing its potential as an antidepressant.[1] In animal models of depression, chronic treatment with this compound has been shown to reduce serum levels of adrenocorticotropic hormone (ACTH).[1] This suggests a modulatory effect on the body's stress response system.

Furthermore, the compound has been found to affect the expression of corticotropin-releasing factor receptor 1 (CRFR1) and serotonin 2C receptor (5-HT2C) in rats subjected to chronic unpredictable mild stress.[1] These findings point towards a dual-target mechanism involving both the HPA axis and specific serotonin receptors, which is a promising characteristic for a novel antidepressant drug.[1]

dot

Figure 2: Interaction of this compound with the HPA axis and serotonin system.
Electrophysiological Effects on Neuronal Ion Channels

At the cellular level, this compound exerts its effects by modulating the activity of specific ion channels in neurons.[4] Patch-clamp recordings on primary cultured rat cortical neurons have demonstrated that the compound significantly inhibits delayed rectifier potassium currents (IK(DR)) and L-type voltage-dependent calcium currents (I(L-Ca)).[4] The inhibition of these currents is thought to be one of the underlying mechanisms for its anxiolytic and antidepressant actions.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects on Monoamine Neurotransmitter Levels in Rat Brain [2]

Brain RegionNeurotransmitter/MetaboliteDosage (mg/kg, i.p.)Effect
StriatumSerotonin (5-HT)5.0↓ 26.3% of vehicle-control
CortexSerotonin (5-HT)5.0↓ 30.4% of vehicle-control
MidbrainSerotonin (5-HT)5.0↓ 17.4% of vehicle-control
StriatumDopamine (DA)5.0↓ 34.7% of vehicle-control
MidbrainDopamine (DA)5.0↓ 19.0% of vehicle-control
HypothalamusDopamine (DA)5.0↑ 156.6% of vehicle-control
CortexEpinephrine5.0↓ 34.6% of vehicle-control
Striatum (Microdialysate)Dopamine (DA)10.0↓ to ~40% of baseline at 200 min
Striatum (Microdialysate)5-HIAA10.0↑ to max 150% above baseline
Striatum (Microdialysate)DOPAC10.0↑ to max 145% above baseline
Striatum (Microdialysate)HVA10.0↑ to max 175% above baseline

Table 2: Inhibitory Effects on Neuronal Ion Channels [4]

Ion CurrentCell TypeIC50 (µM)
Delayed Rectifier K+ Current (IK(DR))Primary Cultured Rat Cortical Neurons6.17
L-type Voltage-Dependent Ca2+ Current (I(L-Ca))Primary Cultured Rat Cortical Neurons4.4
Kv2.1 K+ CurrentHEK293 cells5.29

Table 3: Effects on Depressive-like Behaviors in Rodent Models [1]

Behavioral TestAnimal ModelTreatmentEffect on Immobility Time
Forced Swim TestMiceAcute administrationMarkedly decreased
Tail Suspension TestMiceAcute administrationMarkedly decreased
Forced Swim TestSub-chronic reserpine-induced depressive ratsTreatmentMarkedly decreased
Forced Swim TestChronic unpredictable mild stress (CUMS) ratsChronic treatmentMarkedly reversed depressive-like behaviors

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Behavioral Assays for Antidepressant Activity

The forced swim test is a widely used behavioral paradigm to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the water-filled cylinder. The total duration of the test is typically 6 minutes. The initial 2 minutes are considered an acclimatization period. During the subsequent 4 minutes, the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded.[1]

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified doses prior to the test.[1]

The tail suspension test is another common behavioral assay for screening potential antidepressant compounds.

  • Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, at a height where they cannot reach any surface.

  • Procedure: The duration of the test is typically 6 minutes. The time during which the mouse hangs passively and motionless is recorded as immobility time.[1]

  • Drug Administration: Similar to the forced swim test, the compound or vehicle is administered i.p. before the test.[1]

dot

Experimental_Workflow_Behavioral_Assays cluster_Animal_Prep Animal Preparation cluster_FST Forced Swim Test cluster_TST Tail Suspension Test Animal_Grouping Randomly group mice or rats Drug_Admin Administer this compound (i.p.) or Vehicle Control Animal_Grouping->Drug_Admin Acclimatization Acclimatization Period Drug_Admin->Acclimatization FST_Setup Place animal in water-filled cylinder Acclimatization->FST_Setup TST_Setup Suspend mouse by tail Acclimatization->TST_Setup FST_Recording Record behavior for 6 minutes FST_Setup->FST_Recording FST_Analysis Measure immobility time (last 4 minutes) FST_Recording->FST_Analysis TST_Recording Record behavior for 6 minutes TST_Setup->TST_Recording TST_Analysis Measure immobility time TST_Recording->TST_Analysis

Figure 3: General experimental workflow for behavioral assays.
Neurochemical Analysis

This technique is used to quantify the levels of monoamine neurotransmitters and their metabolites in brain tissue and microdialysates.

  • Sample Preparation:

    • Brain Tissue: Rats are euthanized, and specific brain regions (striatum, cortex, midbrain, hypothalamus) are dissected and homogenized in a suitable buffer. The homogenate is then centrifuged, and the supernatant is collected for analysis.[2]

    • Microdialysis: A microdialysis probe is surgically implanted into the target brain region (e.g., striatum) of an anesthetized rat. The probe is perfused with artificial cerebrospinal fluid, and the collected dialysate samples are analyzed.[2]

  • HPLC-ECD System: The samples are injected into an HPLC system equipped with a reverse-phase column and an electrochemical detector. The mobile phase composition and flow rate are optimized for the separation of the target analytes. The electrochemical detector is set at a specific potential to oxidize the monoamines and their metabolites, generating a current that is proportional to their concentration.[2]

Electrophysiological Recordings

This technique allows for the measurement of ion currents across the membrane of a single neuron.

  • Cell Preparation: Primary cortical neurons are cultured from neonatal rats. For recordings, the coverslips with adherent neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.[4]

  • Recording Pipettes: Glass micropipettes with a tip resistance of 3-5 MΩ are filled with an internal solution.

  • Recording Procedure: The micropipette is brought into close contact with the membrane of a neuron to form a high-resistance seal (giga-seal). The membrane patch under the pipette tip is then ruptured by applying gentle suction to achieve the whole-cell configuration.

  • Data Acquisition: Voltage-clamp or current-clamp recordings are performed using a patch-clamp amplifier and a data acquisition system. To study specific ion currents, pharmacological agents are used to block other unwanted currents. For example, tetrodotoxin (B1210768) is used to block sodium channels when recording potassium or calcium currents.[4]

Potential Mechanisms: Anti-inflammatory and Anticancer Activities

While direct experimental evidence for the anti-inflammatory and anticancer activities of this compound is not yet available, the broader class of dihydro-β-agarofuran sesquiterpenoids, to which it belongs, has demonstrated significant potential in these areas.

Potential Anti-inflammatory Pathways

Many dihydro-β-agarofuran sesquiterpenoids isolated from plants of the Celastraceae family exhibit anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory signaling pathways:

  • Inhibition of NF-κB Signaling: Several compounds in this class have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. This is a critical pathway that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

  • Modulation of MAPKs: The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also implicated in the inflammatory response. Some dihydro-β-agarofurans may exert their anti-inflammatory effects by modulating the phosphorylation and activation of these kinases.

  • Reduction of Pro-inflammatory Mediators: By targeting these upstream signaling pathways, these compounds can lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α and IL-6.

Potential Anticancer Mechanisms

The anticancer activity of dihydro-β-agarofuran sesquiterpenoids is an active area of research. Several potential mechanisms of action have been proposed:

  • Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Some dihydro-β-agarofurans can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1, S, or G2/M).

  • Inhibition of Angiogenesis: The formation of new blood vessels (angiogenesis) is crucial for tumor growth and metastasis. Some compounds in this class may inhibit this process by targeting key angiogenic factors.

  • Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance. Certain dihydro-β-agarofuran sesquiterpenoids have been found to reverse MDR in cancer cells, potentially by inhibiting the function of drug efflux pumps like P-glycoprotein.

Further investigation is warranted to determine if this compound shares these anti-inflammatory and anticancer properties with its structural relatives.

Conclusion and Future Directions

This compound is a promising neuropharmacological agent with a well-defined mechanism of action in the context of anxiety and depression. Its ability to modulate monoamine neurotransmitter systems, the HPA axis, and specific neuronal ion channels provides a strong foundation for its clinical development. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for researchers in the field.

Future research should focus on several key areas:

  • Elucidation of Specific Molecular Targets: While the effects on neurotransmitter systems and ion channels are known, the direct molecular targets of this compound remain to be fully identified.

  • Investigation of Anti-inflammatory and Anticancer Potential: Given the activities of related compounds, a thorough investigation into the potential anti-inflammatory and anticancer effects of this compound is highly recommended.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary for its translation into a clinical therapeutic.

  • Clinical Trials: Further well-designed clinical trials are needed to establish the efficacy and safety of this compound in human populations for the treatment of anxiety, depression, and potentially other disorders.

This technical guide serves as a foundational document for the ongoing research and development of this compound, a compound with significant therapeutic promise.

References

Neuropharmacological Profile of 4-Butyl-alpha-agarofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-alpha-agarofuran, also known as AF-5 or Buagafuran, is a novel psychoactive compound with demonstrated anxiolytic and antidepressant properties. This technical guide provides a comprehensive overview of its neuropharmacological profile, summarizing key findings from preclinical studies. The document details its effects on central monoamine neurotransmitter systems, its interactions with specific ion channels, and its influence on key receptors implicated in mood and anxiety disorders. Methodological details for the key experiments are provided to facilitate replication and further investigation.

Effects on Central Monoamine Neurotransmitter Systems

This compound significantly modulates the levels of key monoamine neurotransmitters in various brain regions, suggesting a broad impact on mood, arousal, and motivation.

Quantitative Data on Neurotransmitter Modulation

The following table summarizes the significant changes in monoamine and metabolite levels in different brain regions of rats following acute intraperitoneal (i.p.) administration of this compound.

Brain RegionNeurotransmitter/MetaboliteDosage (i.p.)% Change vs. VehicleReference
StriatumSerotonin (B10506) (5-HT)5.0 mg/kg↓ 26.3%[1]
CortexSerotonin (5-HT)5.0 mg/kg↓ 30.4%[1]
MidbrainSerotonin (5-HT)5.0 mg/kg↓ 17.4%[1]
StriatumDopamine (DA)5.0 mg/kg↓ 34.7%[1]
MidbrainDopamine (DA)5.0 mg/kg↓ 19.0%[1]
HypothalamusDopamine (DA)5.0 mg/kg↑ 156.6%[1]
CortexEpinephrine5.0 mg/kg↓ 34.6%[1]
Striatum (extracellular)Dopamine (DA)10.0 mg/kg↓ to ~40% of baseline[1]
Striatum (extracellular)5-HIAA10.0 mg/kg↑ to 150% of baseline[1]
Striatum (extracellular)DOPAC10.0 mg/kg↑ to 145% of baseline[1]
Striatum (extracellular)HVA10.0 mg/kg↑ to 175% of baseline[1]
Experimental Protocol: In Vivo Microdialysis and HPLC-ECD Analysis

The following provides a general outline of the methodology used to determine the effects of this compound on extracellular monoamine levels.

Experimental Workflow: In Vivo Microdialysis and Neurotransmitter Analysis

animal Wistar Rat surgery Stereotaxic Surgery: Guide Cannula Implantation (Striatum) animal->surgery recovery Recovery Period surgery->recovery probe Microdialysis Probe Insertion recovery->probe perfusion Probe Perfusion with Artificial CSF probe->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin This compound Administration (i.p.) baseline->drug_admin exp_samples Experimental Sample Collection drug_admin->exp_samples hplc HPLC-ECD Analysis exp_samples->hplc data Data Quantification (% change from baseline) hplc->data

Caption: Workflow for in vivo microdialysis and HPLC-ECD analysis of neurotransmitters.

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., striatum).

  • Microdialysis: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before (baseline) and after the administration of this compound or vehicle.

  • HPLC-ECD Analysis:

    • System: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is used for the separation and quantification of monoamines and their metabolites.

    • Column: A reverse-phase C18 column is commonly employed.

    • Mobile Phase: The mobile phase composition is critical for separation and typically consists of a buffer (e.g., sodium acetate (B1210297) or phosphate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Detection: The ECD is set at an oxidizing potential that is optimal for the detection of the monoamines of interest.

Effects on Neuronal Ion Channels

Electrophysiological studies have revealed that this compound directly modulates the activity of specific voltage-gated ion channels in neurons.

Quantitative Data on Ion Channel Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50) of this compound on different ion currents.

Cell TypeCurrentIC50 (µM)Reference
Rat Cortical NeuronsDelayed Rectifier K+ Current (IK(DR))6.17[2]
Rat Cortical NeuronsL-type Ca2+ Current (ICa(L))4.4[2]
HEK293 cellsKv2.1 Current5.29[2]

Note: this compound did not significantly block voltage-dependent sodium currents (INa), GABA-dependent Cl- currents, or transient outward potassium currents (IK(A)) in primary cultured rat cortical neurons.[2]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effects of this compound on ion channel activity were determined using the whole-cell patch-clamp technique.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

cell_prep Primary Cortical Neuron Culture or HEK293 Cell Transfection recording_setup Transfer to Recording Chamber with External Solution cell_prep->recording_setup giga_seal Approach Neuron and Form Gigaohm Seal recording_setup->giga_seal pipette Fabricate Borosilicate Glass Pipette and Fill with Internal Solution pipette->giga_seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp baseline_rec Record Baseline Currents voltage_clamp->baseline_rec drug_app Bath Application of This compound baseline_rec->drug_app exp_rec Record Currents in the Presence of Compound drug_app->exp_rec analysis Data Analysis: IC50 Determination exp_rec->analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

  • Cell Preparation: Primary cortical neurons are isolated from rat embryos and cultured. For studies on specific channel subtypes, human embryonic kidney (HEK293) cells are transfected to express the channel of interest (e.g., Kv2.1).

  • Recording Solutions:

    • External Solution (Artificial Cerebrospinal Fluid): Contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose to mimic the extracellular environment.

    • Internal Solution (Pipette Solution): Contains ions that mimic the intracellular environment, such as KCl or K-gluconate, MgCl2, EGTA, HEPES, and ATP.

  • Electrophysiological Recording:

    • A glass micropipette with a fine tip is brought into contact with the cell membrane.

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a specific holding potential, and voltage steps are applied to elicit specific ion currents.

  • Data Analysis: The amplitude of the elicited currents before and after the application of different concentrations of this compound is measured to determine the concentration-response curve and calculate the IC50 value.

Receptor Interactions and Signaling Pathways

Recent studies have begun to elucidate the receptor-level mechanisms underlying the antidepressant effects of this compound, pointing towards an interaction with the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin system.

Receptor Binding Profile

A comprehensive receptor binding affinity screen for this compound is not publicly available. However, functional studies indicate that its antidepressant effects are likely mediated, at least in part, by its interaction with the Corticotropin-Releasing Factor Receptor 1 (CRFR1) and the Serotonin 2C Receptor (5-HT2C).[3]

Proposed Signaling Pathway for Antidepressant Effects

The antidepressant activity of this compound appears to involve the modulation of the HPA axis and serotonergic signaling.

Proposed Signaling Pathway of this compound

cluster_stress Stress Response stress Stress crf CRF Release (Hypothalamus) stress->crf acth ACTH Release (Pituitary) crf->acth crfr1 CRFR1 crf->crfr1 cortisol Cortisol Release (Adrenal Gland) acth->cortisol af5 This compound af5->crfr1 Antagonism? ht2c 5-HT2C Receptor af5->ht2c Modulation downstream Modulation of Neuronal Excitability and Neurotransmitter Release crfr1->downstream ht2c->downstream antidepressant Antidepressant Effects downstream->antidepressant

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Studies in animal models of depression have shown that this compound can normalize stress-induced elevations in ACTH and affect the expression of CRFR1 and 5-HT2C receptors.[3] This suggests that the compound may exert its antidepressant effects by attenuating the hyperactivity of the HPA axis, a key neurobiological feature of depression, and by modulating serotonergic neurotransmission through the 5-HT2C receptor.

Behavioral Pharmacology

The anxiolytic and antidepressant effects of this compound have been demonstrated in several well-validated rodent behavioral models.

Anxiolytic Activity: Social Interaction Test
  • Principle: This test measures the natural tendency of rodents to interact with a conspecific. Anxiolytic compounds increase the time spent in active social interaction.

  • Protocol:

    • Rats are habituated to the testing room.

    • Pairs of unfamiliar rats are placed in an open field arena.

    • The duration of active social behaviors (e.g., sniffing, grooming, following) is scored over a set period.

    • This compound (0.5-4.0 mg/kg, i.p.) has been shown to significantly increase social interaction time, indicative of an anxiolytic effect.[1]

Antidepressant Activity: Forced Swim Test
  • Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs increase the latency to immobility and the total time spent swimming or climbing.

  • Protocol:

    • Mice or rats are placed individually in a cylinder of water from which they cannot escape.

    • A pre-test session may be conducted 24 hours prior to the test session.

    • During the test session, the duration of immobility is recorded.

    • Administration of this compound has been shown to markedly decrease the immobility time in this test, demonstrating an antidepressant-like effect.[3]

Conclusion

This compound is a promising novel compound with a complex neuropharmacological profile. Its ability to modulate multiple neurotransmitter systems, inhibit specific ion channels, and interact with key receptors involved in mood regulation provides a strong rationale for its development as a potential therapeutic for anxiety and depressive disorders. The data presented in this guide offer a foundation for further research into its precise mechanisms of action and its potential clinical applications. Further studies, including comprehensive receptor binding screens and more detailed electrophysiological characterization, will be crucial to fully elucidate its neuropharmacological properties.

References

Early In Vitro Studies of 4-Butyl-alpha-agarofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butyl-alpha-agarofuran, a sesquiterpenoid derivative, has emerged as a compound of interest with potential therapeutic applications, particularly in the realm of neuroscience. Early in vitro investigations have been crucial in elucidating its mechanism of action and characterizing its pharmacological profile. This technical guide provides a comprehensive overview of these foundational studies, focusing on its effects on ion channels and monoamine neurotransmitter systems. Quantitative data from key experiments are summarized, and where available, detailed experimental protocols are provided. This document aims to serve as a valuable resource for researchers and professionals involved in the ongoing development and exploration of this compound and related compounds.

Introduction

This compound is a synthetic derivative of alpha-agarofuran, a naturally occurring sesquiterpenoid found in agarwood.[1] Initial in vitro research has focused on its potential anxiolytic and antidepressant properties, exploring its interactions with key molecular targets in the central nervous system. These studies have laid the groundwork for understanding its therapeutic potential and have guided further preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of this compound.

Table 1: Inhibitory Effects on Voltage-Gated Ion Channels
Target Ion ChannelCell TypeIC50 (μM)Reference
Delayed Rectifier K+ Current (IK(DR))Primary Cultured Rat Cortical Neurons6.17[2]
L-type Ca2+ Current (IL-Ca)Primary Cultured Rat Cortical Neurons4.4[2]
Kv2.1 K+ ChannelHEK293 Cells5.29[2]

No significant inhibition was observed for voltage-dependent sodium currents (INa), GABA-dependent Cl- currents, or transient outward potassium currents (IK(A)) in primary cultured rat cortical neurons.[2]

Table 2: Effects on Monoamine Neurotransmitter Levels in Rat Brain Regions
Brain RegionNeurotransmitterChange from Vehicle-Control (%)
StriatumSerotonin (5-HT)↓ 26.3
CortexSerotonin (5-HT)↓ 30.4
MidbrainSerotonin (5-HT)↓ 17.4
StriatumDopamine↓ 34.7
MidbrainDopamine↓ 19.0
HypothalamusDopamine↑ 156.6
CortexEpinephrine↓ 34.6

Experimental Protocols

Detailed experimental protocols for the early in vitro studies of this compound are not extensively available in the public domain. The following sections provide a summary of the methodologies based on the available information.

Whole-Cell Patch Clamp Electrophysiology
  • Objective: To investigate the effects of this compound on various voltage-gated ion channels in primary cultured rat cortical neurons and HEK293 cells.[2]

  • Cell Culture:

    • Primary cortical neurons were cultured from rats.

    • HEK293 cells were stably expressing the Kv2.1 potassium channel.[2]

  • Electrophysiological Recordings:

    • The whole-cell patch-clamp technique was used to record ionic currents.

    • Specific voltage protocols were applied to isolate and measure different currents, including delayed rectifier potassium currents (IK(DR)), L-type voltage-dependent calcium currents (IL-Ca), voltage-dependent sodium currents (INa), GABA-dependent Cl- currents, and transient outward potassium currents (IK(A)).[2]

  • Data Analysis:

    • The concentration-response curves were generated to determine the half-maximal inhibitory concentration (IC50) of this compound for the affected ion channels.[2]

Monoamine Neurotransmitter Analysis
  • Objective: To determine the effects of this compound on the levels of monoamine neurotransmitters in different regions of the rat brain.

  • Animal Model: Rats were used for these in vivo studies with subsequent ex vivo analysis.

  • Sample Preparation: Brain tissues from the striatum, cortex, midbrain, and hypothalamus were collected and processed to extract monoamine neurotransmitters.

  • Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) was employed for the separation and quantification of serotonin, dopamine, and epinephrine.

  • Data Analysis: The levels of neurotransmitters in the brains of treated animals were compared to those in a vehicle-control group, and the results were expressed as a percentage change.

In Vitro Cytotoxicity and Neurotoxicity Assays

A comprehensive search of publicly available scientific literature did not yield any specific early in vitro cytotoxicity or neurotoxicity studies conducted on this compound. Standard assays to evaluate these parameters include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) assay, which quantifies membrane integrity. The absence of this data represents a gap in the publicly accessible early in vitro profile of this compound.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action of this compound based on the available in vitro data.

cluster_membrane Neuronal Membrane IKDR Delayed Rectifier K+ Channel ILCa L-type Ca2+ Channel Kv21 Kv2.1 K+ Channel AF5_ext 4-Butyl-alpha- agarofuran AF5_ext->IKDR Inhibition (IC50 = 6.17 μM) AF5_ext->ILCa Inhibition (IC50 = 4.4 μM) AF5_ext->Kv21 Inhibition (IC50 = 5.29 μM)

Caption: Inhibition of Neuronal Ion Channels by this compound.

cluster_brain Brain Regions cluster_neurotransmitters Monoamine Neurotransmitters AF5 This compound Administration Striatum Striatum AF5->Striatum Cortex Cortex AF5->Cortex Midbrain Midbrain AF5->Midbrain Hypothalamus Hypothalamus AF5->Hypothalamus Serotonin Serotonin (5-HT) Striatum->Serotonin ↓ 26.3% Dopamine Dopamine Striatum->Dopamine ↓ 34.7% Cortex->Serotonin ↓ 30.4% Epinephrine Epinephrine Cortex->Epinephrine ↓ 34.6% Midbrain->Serotonin ↓ 17.4% Midbrain->Dopamine ↓ 19.0% Hypothalamus->Dopamine ↑ 156.6%

Caption: Modulation of Monoamine Neurotransmitter Levels.

Experimental Workflows

start Start: Primary Neurons or HEK293 Cells culture Cell Culture and Plating start->culture patch Whole-Cell Patch Clamp Recording culture->patch drug_app Application of This compound patch->drug_app data_acq Data Acquisition: Ionic Currents drug_app->data_acq analysis Data Analysis: IC50 Determination data_acq->analysis end End: Characterization of Ion Channel Inhibition analysis->end

Caption: Workflow for Ion Channel Electrophysiology Studies.

Conclusion

The early in vitro studies of this compound have provided valuable insights into its pharmacological properties. The compound demonstrates inhibitory effects on specific neuronal voltage-gated potassium and calcium channels, suggesting a mechanism for modulating neuronal excitability.[2] Furthermore, its ability to modulate the levels of key monoamine neurotransmitters in different brain regions points to its potential to influence mood and behavior. While the available data is promising, the absence of publicly accessible in vitro cytotoxicity and neurotoxicity data highlights an area for future investigation to build a more complete safety and efficacy profile for this compound. This technical guide serves as a consolidated resource of the foundational in vitro work, which can inform and guide future research and development efforts.

References

The Discovery and Neuropharmacological Profile of 4-Butyl-alpha-agarofuran from Agarwood: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and neuropharmacological characterization of 4-Butyl-alpha-agarofuran, a promising anxiolytic and antidepressant compound derived from agarwood. Agarwood, the resinous heartwood of Aquilaria species, has a long history in traditional medicine, and modern research has begun to validate its therapeutic potential. This compound, a semi-synthetic derivative of the naturally occurring sesquiterpene α-agarofuran, has demonstrated significant activity in preclinical models of anxiety and depression. This document details the methodologies for its synthesis from the natural precursor, protocols for key in-vivo and in-vitro bioassays, and a summary of the quantitative data elucidating its mechanism of action. Particular focus is given to its effects on monoamine neurotransmitter systems, the hypothalamic-pituitary-adrenal (HPA) axis, and its interaction with corticotropin-releasing factor receptor 1 (CRFR1) and serotonin (B10506) 2C (5-HT2C) receptors.

Introduction

Agarwood, also known as "Gharu-wood," is a highly valued resinous wood produced by trees of the Aquilaria genus, primarily Aquilaria agallocha Roxb., in response to fungal infection or injury.[1] For centuries, it has been used in traditional medicine for its sedative and carminative properties. Modern phytochemical investigations have identified a rich array of bioactive molecules within agarwood, with sesquiterpenes being a prominent class.[1] Among these, α-agarofuran serves as a key precursor for the semi-synthesis of novel therapeutic agents.

This compound (also known as AF-5, Buagafuran, or Buagarofuran) is a derivative of α-agarofuran that has been the subject of significant pharmacological investigation.[2] With the chemical formula C18H30O and a molecular weight of 262.43, this compound has shown potent anxiolytic and antidepressant-like effects in various animal models.[2][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound, covering its origins, synthesis, and biological evaluation.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound[3]
Synonyms AF-5, Buagafuran, Buagarofuran[3][4]
CAS Number 272126-07-5[3]
Molecular Formula C18H30O[3]
Molecular Weight 262.43 g/mol [3]
Appearance Not specified in provided results-
Solubility Not specified in provided results-

Experimental Protocols

Extraction and Purification of α-Agarofuran from Agarwood

The starting material for the synthesis of this compound is its natural precursor, α-agarofuran, which must first be isolated from agarwood.

3.1.1. Extraction

A general procedure for the extraction of sesquiterpenes from Aquilaria species involves solvent extraction.

  • Materials:

    • Powdered agarwood from Aquilaria agallocha.

    • Solvents: Hexane (B92381), Methanol, Acetone (reagent grade).

    • Whatman No. 1 filter paper.

    • Rotary evaporator.

  • Protocol:

    • The dried and powdered agarwood is macerated with a suitable solvent (e.g., methanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

    • The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

3.1.2. Purification of α-Agarofuran

The crude extract, containing a complex mixture of phytochemicals, is then subjected to chromatographic techniques to isolate α-agarofuran.

  • Materials:

    • Silica (B1680970) gel for column chromatography (60-120 mesh).

    • Glass column for chromatography.

    • Elution solvents: Hexane and Ethyl Acetate (HPLC grade).

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • Reference standard of α-agarofuran.

  • Protocol:

    • The crude extract is adsorbed onto a small amount of silica gel.

    • A silica gel column is prepared using a slurry of silica gel in hexane.

    • The adsorbed sample is loaded onto the top of the column.

    • The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by TLC. The spots corresponding to α-agarofuran are identified by comparing their Rf value with that of a reference standard.

    • Fractions containing pure α-agarofuran are pooled, and the solvent is evaporated to yield the purified compound.

Semi-synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of other 4-substituted agarofuran derivatives, likely involving a Grignard reaction. This would typically involve the conversion of α-agarofuran to an α,β-unsaturated ketone intermediate, followed by the addition of a butyl Grignard reagent.

  • Materials:

    • Purified α-agarofuran.

    • An oxidizing agent (e.g., PCC or PDC) to form an enone.

    • Butylmagnesium bromide (Grignard reagent).

    • Anhydrous diethyl ether or THF.

    • Saturated aqueous ammonium (B1175870) chloride solution.

    • Anhydrous magnesium sulfate.

  • Hypothesized Protocol:

    • Oxidation to α-Agarofuranone: α-agarofuran is oxidized to the corresponding α,β-unsaturated ketone (α-agarofuranone) using a suitable oxidizing agent.

    • Grignard Reaction: The α-agarofuranone is dissolved in an anhydrous ether solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Butylmagnesium bromide solution is added dropwise to the reaction mixture at a low temperature (e.g., 0°C or -78°C).

    • The reaction is stirred for a specified period until completion (monitored by TLC).

    • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • Purification: The resulting crude product is purified by column chromatography to yield this compound.

In-Vivo Behavioral Assays

3.3.1. Social Interaction Test (Anxiolytic Activity)

This test assesses the anxiolytic effects of a compound by measuring the time spent in active social engagement between two rodents.

  • Animals: Male Wistar rats.

  • Apparatus: An open-field arena.

  • Protocol:

    • Rats are habituated to the testing room for at least one hour before the experiment.

    • Rats are administered this compound (0.5-4.0 mg/kg, i.p.) or vehicle.

    • After a set pre-treatment time, pairs of unfamiliar rats are placed in the center of the arena.

    • The behavior of the pair is recorded for a defined period (e.g., 10 minutes).

    • The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blinded to the treatment groups.

    • An increase in social interaction time is indicative of an anxiolytic effect.

3.3.2. Forced Swim Test (Antidepressant Activity)

This test is a widely used model to screen for antidepressant efficacy.

  • Animals: Male mice.

  • Apparatus: A transparent cylindrical tank filled with water.

  • Protocol:

    • Mice are individually placed in a cylinder (25 cm height, 10 cm diameter) containing 10 cm of water (23-25°C).

    • The total duration of the test is 6 minutes.

    • The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Neurochemical Analysis

3.4.1. Determination of Monoamine Neurotransmitters in Rat Brain Tissue

This protocol describes the measurement of serotonin (5-HT), dopamine (B1211576) (DA), and their metabolites in different brain regions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Materials:

    • Rat brain tissues (striatum, cortex, midbrain, hypothalamus).

    • Perchloric acid.

    • HPLC system with an electrochemical detector.

    • C18 reverse-phase column.

  • Protocol:

    • Tissue Preparation: Brain regions are dissected, weighed, and homogenized in a solution of perchloric acid.

    • The homogenates are centrifuged at high speed to precipitate proteins.

    • The supernatant is collected and filtered.

    • HPLC-ECD Analysis: An aliquot of the supernatant is injected into the HPLC system.

    • The monoamines and their metabolites are separated on a C18 column using a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier (e.g., methanol).

    • The electrochemical detector is set at an appropriate oxidation potential to detect the analytes of interest.

    • The concentrations of the neurotransmitters and their metabolites are quantified by comparing the peak areas to those of external standards.

Receptor Expression Analysis

3.5.1. Western Blot for 5-HT2C Receptor Expression

This protocol outlines the semi-quantitative analysis of 5-HT2C receptor protein levels in brain tissue.

  • Materials:

    • Rat brain tissue (e.g., prefrontal cortex).

    • Lysis buffer.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibody against 5-HT2C receptor.

    • Secondary antibody conjugated to HRP.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Protein Extraction: Brain tissue is homogenized in lysis buffer containing protease inhibitors.

    • The lysate is centrifuged, and the supernatant containing the total protein is collected.

    • The protein concentration is determined using a protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the 5-HT2C receptor.

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

    • The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Effects on Monoamine Neurotransmitters in Rat Brain

The administration of this compound (5.0 mg/kg, i.p.) resulted in significant changes in monoamine neurotransmitter levels in various brain regions.[2]

Brain RegionNeurotransmitter% Change from Vehicle Control
Striatum Serotonin (5-HT)↓ 26.3%
Dopamine (DA)↓ 34.7%
Cortex Serotonin (5-HT)↓ 30.4%
Epinephrine↓ 34.6%
Midbrain Serotonin (5-HT)↓ 17.4%
Dopamine (DA)↓ 19.0%
Hypothalamus Dopamine (DA)↑ 156.6%

In a cerebral microdialysis study in the rat striatum, this compound (10.0 mg/kg, i.p.) led to a decrease in extracellular dopamine levels to about 40% of the baseline value by 200 minutes post-injection.[2] Concurrently, the extracellular levels of dopamine metabolites increased significantly.[2]

MetaboliteMaximum % Increase from Baseline
5-Hydroxyindoleacetic acid (5-HIAA) 150%
3,4-Dihydroxyphenylacetic acid (DOPAC) 145%
Homovanillic acid (HVA) 175%
Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

In a study using a chronic unpredictable mild stress (CUMS) model in rats, this compound was found to reduce the serum levels of adrenocorticotropic hormone (ACTH).[5]

Visualizations

Experimental Workflow for Discovery and Preclinical Evaluation

G cluster_0 Discovery and Synthesis cluster_1 Preclinical Evaluation A Agarwood (Aquilaria agallocha) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Purified α-Agarofuran D->E F Semi-synthesis (e.g., Grignard Reaction) E->F G This compound F->G H In-Vivo Behavioral Assays G->H K Neurochemical Analysis G->K M Receptor Expression Analysis G->M I Social Interaction Test (Anxiety) H->I J Forced Swim Test (Depression) H->J L HPLC-ECD (Monoamines) K->L N Western Blot (5-HT2C) M->N

Caption: Workflow from natural source to preclinical evaluation.

Proposed Signaling Pathway for Anxiolytic and Antidepressant Effects

G cluster_0 Central Nervous System A This compound B Monoamine Neurotransmitter Systems A->B F HPA Axis Regulation A->F H Receptor Modulation A->H C ↓ Serotonin (5-HT) in Striatum, Cortex, Midbrain B->C D ↓ Dopamine (DA) in Striatum, Midbrain B->D E ↑ Dopamine (DA) in Hypothalamus B->E K Anxiolytic & Antidepressant Effects C->K D->K E->K G ↓ ACTH Release F->G G->K I CRFR1 Antagonism H->I J 5-HT2C Receptor Modulation H->J I->K J->K

References

Preliminary Toxicity Screening of 4-Butyl-alpha-agarofuran: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Butyl-alpha-agarofuran, also known as buagafuran or AF-5, is a novel derivative of alpha-agarofuran, a natural compound extracted from Aquillaria agallocha. It has been primarily investigated for its potent anxiolytic and antidepressant properties. While comprehensive, quantitative preclinical toxicity data is not extensively available in the public domain, numerous pharmacological studies and its progression to late-stage clinical trials suggest a favorable safety profile. This document synthesizes the available information regarding the safety and mechanism of action of this compound, providing a technical overview for professionals in drug development and research.

General Safety and Toxicity Profile

Clinical Development as an Indicator of Safety

Buagafuran is currently in Phase III clinical trials for generalized anxiety disorder, indicating that it has successfully passed rigorous preclinical safety and toxicology evaluations required by regulatory agencies.[3][4] Phase I clinical trials in healthy volunteers have been completed, and the compound was found to be well-tolerated at doses up to 120 mg twice daily.[5] The successful completion of these early-phase trials provides indirect but strong evidence of the compound's preliminary safety in humans.

Quantitative Data Summary

A thorough review of publicly available scientific literature did not yield specific quantitative data from dedicated preclinical toxicity studies (e.g., acute, subchronic, or chronic toxicity studies). Therefore, the creation of summary tables for toxicological endpoints such as LD50 or No-Observed-Adverse-Effect-Level (NOAEL) is not possible at this time. The primary focus of published research has been on the compound's efficacy and pharmacological mechanism.

Experimental Protocols

Detailed experimental protocols for formal toxicity screening of this compound are not available in the public literature. However, based on standard preclinical drug development guidelines, the following assays would typically be conducted.

General Workflow for Preclinical Toxicity Assessment

The diagram below illustrates a standard, generalized workflow for the preclinical safety evaluation of a novel therapeutic agent. Note: This is a representative workflow and does not reflect the specific, documented toxicity screening process for this compound.

G cluster_final Regulatory Submission cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH in various cell lines) genotoxicity Genotoxicity Assays (e.g., Ames test, chromosomal aberration) acute Acute Toxicity Study (Single high dose, observation for mortality/signs) cytotoxicity->acute metabolism Metabolic Stability (Human Liver Microsomes) subchronic Subchronic Toxicity Study (Repeated dose, e.g., 28 or 90 days) safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS effects) IND Investigational New Drug (IND) Application Submission subchronic->IND

Caption: Generalized workflow for preclinical toxicity screening.

Pharmacological Mechanism of Action

The primary mechanism of action of this compound is related to its effects on the central nervous system, which underpins its therapeutic potential. In vitro studies using human liver microsomes have identified CYP3A and CYP2E as the major enzymes responsible for its metabolism.[5]

Signaling Pathway for Anxiolytic and Antidepressant Effects

The anxiolytic and antidepressant effects of this compound are believed to be mediated through the modulation of central monoamine neurotransmitters and the hypothalamic-pituitary-adrenal (HPA) axis.[4][6] The compound has been shown to influence serotonin (B10506) (5-HT) and dopamine (B1211576) levels in key brain regions.[7] Furthermore, it affects the expression of corticotropin-releasing factor receptor 1 (CRFR1) and the serotonin 2C (5-HT2C) receptor.[4] It also acts as an inhibitor of neuronal delayed rectifier potassium channels.[6]

The diagram below illustrates the proposed pharmacological signaling pathway.

G cluster_receptors Receptor Modulation cluster_neuro Neurotransmitter Modulation cluster_channels Ion Channel Inhibition AF5 This compound CRFR1 CRFR1 Expression AF5->CRFR1 HT2C 5-HT2C Receptor Expression AF5->HT2C Serotonin Serotonin (5-HT) System AF5->Serotonin Dopamine Dopamine System AF5->Dopamine K_Channel Delayed Rectifier Potassium Channels AF5->K_Channel Therapeutic_Effect Anxiolytic & Antidepressant Effects CRFR1->Therapeutic_Effect HT2C->Therapeutic_Effect Serotonin->Therapeutic_Effect Dopamine->Therapeutic_Effect K_Channel->Therapeutic_Effect

Caption: Proposed pharmacological mechanism of this compound.

Conclusion

This compound is a promising drug candidate for anxiety and depression, with qualitative reports indicating low toxicity. Its advancement to Phase III clinical trials provides substantial, albeit indirect, evidence of a solid preclinical safety profile. However, a detailed, quantitative toxicological profile based on publicly accessible data cannot be constructed at this time. Further publication of preclinical safety data would be necessary to provide a more comprehensive and in-depth understanding for the broader scientific community.

References

An In-depth Technical Guide to the Identification of 4-Butyl-alpha-agarofuran Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butyl-alpha-agarofuran, also known as buagafuran or AF-5, is a synthetic derivative of agarofuran with demonstrated anxiolytic and antidepressant properties. As with any therapeutic candidate, a thorough understanding of its metabolic fate is crucial for further drug development and clinical application. This technical guide provides a comprehensive overview of the current knowledge on the identification and characterization of this compound metabolites. It consolidates available data on the metabolic pathways, analytical methodologies for quantification, and structural elucidation of its biotransformation products. This document is intended to serve as a valuable resource for researchers and scientists involved in the study of this compound and the broader field of drug metabolism.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. In vitro studies using human and rat liver microsomes have identified hydroxylation and carbonylation as the major metabolic pathways.[1] The primary enzymes responsible for these transformations are CYP3A4 and CYP2E1 .[1]

At least eight main metabolites have been reported, with the structures of five being confirmed through chemical synthesis.[2][3] While specific structural details for all metabolites are not publicly available, they are generally characterized as hydroxylated and carbonylated derivatives of the parent compound. One of the major metabolites identified in human plasma is a hydroxylated form, referred to as M1.[3][4] Another metabolite, M2, has been quantified in human urine.[5]

The metabolic transformations are thought to occur on both the butyl side chain and the agarofuran core. The following diagram illustrates the general metabolic pathways.

metabolic_pathway cluster_parent Parent Compound cluster_pathways Metabolic Pathways cluster_metabolites Metabolites This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP3A4, CYP2E1 Carbonylation Carbonylation This compound->Carbonylation CYP3A4, CYP2E1 Hydroxylated Metabolites (e.g., M1) Hydroxylated Metabolites (e.g., M1) Hydroxylation->Hydroxylated Metabolites (e.g., M1) Carbonylated Metabolites (e.g., M2) Carbonylated Metabolites (e.g., M2) Carbonylation->Carbonylated Metabolites (e.g., M2) Other Metabolites Other Metabolites Hydroxylated Metabolites (e.g., M1)->Other Metabolites Further Oxidation in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Sample Processing and Analysis prep_mix Prepare Incubation Mixture (Buffer, Microsomes, NADPH system) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_drug Add this compound pre_incubate->add_drug incubate Incubate at 37°C and Sample at Time Points add_drug->incubate quench Quench Reaction with Acetonitrile incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze structural_elucidation_workflow cluster_generation Metabolite Production cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion generate Generate Metabolites (In Vitro / In Vivo) isolate Isolate and Purify Metabolites (HPLC) generate->isolate hrms HRMS Analysis (Elemental Formula) isolate->hrms nmr_1d 1D NMR (¹H, ¹³C) (Identify Structural Changes) isolate->nmr_1d msms Tandem MS (MS/MS) Analysis (Fragmentation Pattern) hrms->msms structure Definitive Structure Elucidation msms->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) nmr_1d->nmr_2d nmr_2d->structure

References

Methodological & Application

Application Notes and Protocols for Testing 4-Butyl-alpha-agarofuran Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of 4-Butyl-alpha-agarofuran (AF-5), a compound with demonstrated anxiolytic and antidepressant properties in preclinical studies. The following sections detail established animal models for anxiety and depression, and propose relevant models for neuroinflammation and cerebral ischemia based on its potential neuroprotective mechanisms.

Animal Models for Anxiolytic and Antidepressant Efficacy

This compound has shown significant potential in models of anxiety and depression. The following protocols are based on established preclinical studies.

Animal Models
  • Mice: Kunming or C57BL/6 mice are commonly used for initial screening of antidepressant and anxiolytic activity.

  • Rats: Sprague-Dawley or Wistar rats are frequently used for more complex behavioral and neurochemical analyses.[1][2]

Experimental Protocols

1.2.1. Forced Swim Test (FST) in Mice

This test is a widely used rodent behavioral test for the evaluation of antidepressant efficacy.

  • Objective: To assess the effect of this compound on depressive-like behavior, measured by immobility time.

  • Materials:

    • Glass cylinder (25 cm high, 10 cm in diameter)

    • Water (23-25°C)

    • This compound solution

    • Vehicle control (e.g., saline with 0.5% Tween 80)

    • Positive control (e.g., Fluoxetine)

    • Video recording system

  • Procedure:

    • Administer this compound (dose range to be determined by dose-response studies, e.g., 0.5-4.0 mg/kg, i.p.) or vehicle to mice 30-60 minutes before the test.[2]

    • Place each mouse individually into the glass cylinder filled with water to a depth of 10 cm.

    • Record the session for 6 minutes.

    • Analyze the last 4 minutes of the recording, scoring the time the mouse remains immobile (making only movements necessary to keep its head above water).

    • A significant decrease in immobility time in the treated group compared to the vehicle group suggests an antidepressant-like effect.[3]

1.2.2. Tail Suspension Test (TST) in Mice

Similar to the FST, the TST is a measure of behavioral despair.

  • Objective: To evaluate the antidepressant potential of this compound by measuring immobility time.

  • Procedure:

    • Administer this compound or vehicle as in the FST protocol.

    • Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be suspended 50 cm above the floor.

    • Record the session for 6 minutes.

    • Score the duration of immobility during the 6-minute period.

    • A reduction in immobility time indicates a potential antidepressant effect.[1]

1.2.3. Chronic Unpredictable Mild Stress (CUMS) in Rats

This is a well-validated model for inducing a depressive-like state that mimics human depression.

  • Objective: To assess the ability of chronic this compound treatment to reverse depressive-like behaviors induced by chronic stress.[3]

  • Procedure:

    • Induction Phase (4-5 weeks): Expose rats to a series of mild, unpredictable stressors daily. Stressors may include:

      • 24h food or water deprivation

      • Overnight illumination

      • Stroboscopic lighting

      • Tilted cage (45°)

      • Soiled cage

      • Forced swimming in cold water (4°C)

      • Tail pinch

    • Treatment Phase (concurrent with induction or after): Administer this compound or vehicle daily.

    • Behavioral Testing: At the end of the treatment period, conduct behavioral tests such as the Forced Swim Test or Sucrose Preference Test to assess anhedonia.

    • Biochemical Analysis: Collect brain tissue (hippocampus, cortex) and serum to measure levels of neurotransmitters (e.g., serotonin), stress hormones (e.g., ACTH), and receptor expression (e.g., CRFR1, 5-HT2C).[1][3]

Data Presentation

Table 1: Effects of this compound on Immobility Time in FST and TST

Treatment Group Dose (mg/kg) Immobility Time (s) in FST (Mean ± SEM) Immobility Time (s) in TST (Mean ± SEM)
Vehicle - Insert Data Insert Data
This compound 0.5 Insert Data Insert Data
This compound 1.0 Insert Data Insert Data
This compound 2.0 Insert Data Insert Data

| Positive Control | Dose | Insert Data | Insert Data |

Table 2: Effects of this compound on Neurotransmitters in CUMS Rats

Treatment Group Hippocampal 5-HT (ng/g tissue) (Mean ± SEM) Serum ACTH (pg/mL) (Mean ± SEM)
Control Insert Data Insert Data
CUMS + Vehicle Insert Data Insert Data
CUMS + this compound Insert Data Insert Data

| CUMS + Positive Control | Insert Data | Insert Data |

Signaling Pathway

The antidepressant and anxiolytic effects of this compound are believed to be mediated through the modulation of the HPA axis and the serotonergic system.

G cluster_stress Stress Response cluster_drug This compound Action Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Pituitary CRH->Pituitary CRFR1 CRFR1 Receptor CRH->CRFR1 ACTH ACTH Pituitary->ACTH Adrenal_Gland Adrenal_Gland ACTH->Adrenal_Gland Cortisol Cortisol Adrenal_Gland->Cortisol Cortisol->Hypothalamus Negative Feedback AF5 This compound AF5->CRFR1 Inhibits HT2C 5-HT2C Receptor AF5->HT2C Modulates Serotonin (B10506) Increased Serotonin Activity AF5->Serotonin CRFR1->Pituitary Anxiolytic_Antidepressant Anxiolytic & Antidepressant Effects HT2C->Hypothalamus Modulates Serotonin->Hypothalamus Modulates Serotonin->Anxiolytic_Antidepressant

Caption: Proposed mechanism of this compound's anxiolytic and antidepressant effects.

Proposed Animal Models for Neuroprotective Efficacy

Based on its modulation of neuronal channels and potential anti-inflammatory properties, this compound warrants investigation in models of neuroinflammation and cerebral ischemia.[4][5]

Animal Models
  • Mice: C57BL/6 mice are suitable for lipopolysaccharide (LPS)-induced neuroinflammation models.[6]

  • Rats: Sprague-Dawley or Wistar rats are commonly used for cerebral ischemia models such as Middle Cerebral Artery Occlusion (MCAO).[7][8]

Experimental Protocols

2.2.1. LPS-Induced Neuroinflammation in Mice

This model is used to study the inflammatory response in the central nervous system.[6]

  • Objective: To determine if this compound can attenuate the neuroinflammatory response induced by LPS.

  • Procedure:

    • Administer this compound or vehicle for a predetermined period (e.g., daily for 3 days).

    • On the final day of pretreatment, inject LPS (e.g., 1 mg/kg, i.p.) to induce neuroinflammation.[6]

    • At specific time points post-LPS injection (e.g., 4 and 24 hours), collect brain tissue (hippocampus, cortex).[6]

    • Behavioral Analysis: Conduct behavioral tests (e.g., open field, novel object recognition) to assess sickness behavior and cognitive deficits.[9][10]

    • Biochemical and Histological Analysis:

      • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[11]

      • Assess microglial and astrocyte activation via immunohistochemistry (Iba1 and GFAP staining).[5]

      • Evaluate markers of pyroptosis (e.g., TLR4, NLRP3, caspase-1).[6]

2.2.2. Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model of focal cerebral ischemia that mimics human stroke.[7][8]

  • Objective: To evaluate the neuroprotective effects of this compound against ischemic brain injury.

  • Procedure:

    • Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 90 minutes), followed by reperfusion.[7][8]

    • Treatment: Administer this compound either before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion (post-treatment).

    • Neurological Deficit Scoring: Evaluate neurological function at various time points after reperfusion (e.g., 24, 48, 72 hours) using a standardized scoring system.[12]

    • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[7]

    • Histological and Molecular Analysis:

      • Assess neuronal death using markers like Fluoro-Jade or TUNEL staining.

      • Investigate inflammatory and apoptotic pathways in the peri-infarct region.

Data Presentation

Table 3: Effect of this compound on Pro-inflammatory Cytokines in LPS-treated Mice

Treatment Group TNF-α (pg/mg protein) (Mean ± SEM) IL-1β (pg/mg protein) (Mean ± SEM) IL-6 (pg/mg protein) (Mean ± SEM)
Vehicle + Saline Insert Data Insert Data Insert Data
Vehicle + LPS Insert Data Insert Data Insert Data

| this compound + LPS | Insert Data | Insert Data | Insert Data |

Table 4: Neuroprotective Effects of this compound in MCAO Rats

Treatment Group Neurological Deficit Score (Mean ± SEM) Infarct Volume (%) (Mean ± SEM)
Sham Insert Data Insert Data
MCAO + Vehicle Insert Data Insert Data
MCAO + this compound (Pre-treatment) Insert Data Insert Data

| MCAO + this compound (Post-treatment) | Insert Data | Insert Data |

Experimental Workflow Diagrams

G cluster_lps LPS-Induced Neuroinflammation Workflow start_lps Start pretreatment Pre-treatment with This compound or Vehicle start_lps->pretreatment lps_injection LPS Injection (i.p.) pretreatment->lps_injection behavioral_testing Behavioral Testing lps_injection->behavioral_testing euthanasia Euthanasia & Brain Tissue Collection behavioral_testing->euthanasia analysis_lps Biochemical & Histological Analysis euthanasia->analysis_lps end_lps End analysis_lps->end_lps

Caption: Workflow for LPS-induced neuroinflammation model.

G cluster_mcao MCAO Workflow start_mcao Start treatment_mcao Treatment with This compound or Vehicle start_mcao->treatment_mcao mcao_surgery MCAO Surgery treatment_mcao->mcao_surgery reperfusion Reperfusion mcao_surgery->reperfusion neuro_scoring Neurological Deficit Scoring reperfusion->neuro_scoring euthanasia_mcao Euthanasia neuro_scoring->euthanasia_mcao infarct_analysis Infarct Volume & Histological Analysis euthanasia_mcao->infarct_analysis end_mcao End infarct_analysis->end_mcao

References

Application Notes and Protocols for 4-Butyl-alpha-agarofuran Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-alpha-agarofuran, also referred to as AF-5 or Buagafuran, is a derivative of agarwood furan (B31954) that has demonstrated significant anxiolytic and antidepressant-like effects in various rodent models.[1][[“]][3] Its mechanism of action is multifaceted, involving the modulation of central monoamine neurotransmitters, inhibition of neuronal delayed rectifier potassium channels and L-type voltage-dependent calcium currents, and interaction with the hypothalamic-pituitary-adrenal (HPA) axis via corticotropin-releasing factor receptor 1 (CRFR1) and serotonin (B10506) 2C (5-HT2C) receptors.[[“]][4][5] These application notes provide detailed protocols for the administration of this compound in rats for preclinical evaluation of its psychoactive properties.

Data Presentation

Table 1: Summary of In Vivo Administration and Effects of this compound in Rats
ParameterDetailsReference
Compound This compound (AF-5, Buagafuran)[1][[“]]
Species Rat (Wistar, Sprague Dawley)[4][6]
Routes of Administration Intraperitoneal (i.p.), Oral (p.o.)[4][7]
Dosage Range (i.p.) 0.5 - 10.0 mg/kg[4]
Dosage Range (p.o.) 4 - 8 mg/kg[7]
Vehicle Not explicitly stated in all studies, but typically saline or a suspension with a vehicle like Tween 80 or carboxymethylcellulose is used for i.p. and oral administration, respectively.General Practice
Anxiolytic Effects Increased social interaction time.[4] Increased time spent in open arms of the elevated plus-maze.[7][4][7]
Antidepressant Effects Decreased immobility time in forced swim and tail suspension tests.[[“]][3] Reversed depressive-like behaviors in the chronic unpredictable mild stress (CUMS) model.[[“]][3][[“]][3]
Table 2: Effects of Acute Intraperitoneal Administration of this compound (5.0 mg/kg) on Monoamine Neurotransmitter Levels in Rat Brain Regions[4]
Brain RegionNeurotransmitter% Change from Vehicle Control
StriatumSerotonin (5-HT)↓ 26.3%
Dopamine (DA)↓ 34.7%
CortexSerotonin (5-HT)↓ 30.4%
Epinephrine↓ 34.6%
MidbrainSerotonin (5-HT)↓ 17.4%
Dopamine (DA)↓ 19.0%
HypothalamusDopamine (DA)↑ 156.6%

Experimental Protocols

Preparation and Administration of this compound

a. Intraperitoneal (i.p.) Administration:

  • Preparation of Dosing Solution:

    • For a 5 mg/kg dose in a 250g rat, weigh 1.25 mg of this compound.

    • The vehicle used in the cited studies was not specified. A common practice is to dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute it with sterile saline to the final volume. The final concentration of the solvent should be kept low (e.g., <5% DMSO) to avoid toxicity. Alternatively, a suspension can be made in saline containing a small percentage of a surfactant like Tween 80.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Administration:

    • Gently restrain the rat.

    • Inject the prepared solution into the intraperitoneal cavity using a 25-27 gauge needle. The injection volume should be appropriate for the rat's weight (e.g., 1-2 mL/kg).

b. Oral (p.o.) Administration:

  • Preparation of Dosing Solution/Suspension:

    • For a 4 mg/kg dose in a 250g rat, weigh 1 mg of this compound.

    • Suspend the compound in a suitable vehicle such as a 0.5% carboxymethylcellulose (CMC) solution in distilled water.[7]

    • Ensure the suspension is uniform by vortexing before each administration.

  • Administration:

    • Use an oral gavage needle of appropriate size for the rat.

    • Gently restrain the rat and carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. The administration volume should be controlled (e.g., 1-5 mL/kg).

Behavioral Assessment Protocols

a. Social Interaction Test:

This test assesses anxiety-like behavior by measuring the time two unfamiliar rats spend in active social engagement.[8]

  • Apparatus: A clean, open-field arena (e.g., 60 x 60 x 30 cm).

  • Procedure:

    • Habituate the rats to the testing room for at least 60 minutes before the test.

    • Administer this compound or vehicle to the rats at the desired pre-treatment time (e.g., 30 minutes before the test).

    • Place two weight-matched, unfamiliar rats that have received the same treatment into the arena simultaneously.[9]

    • Record the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following, and tumbling) over a 5-10 minute period.[9]

    • An increase in social interaction time is indicative of an anxiolytic effect.[8]

b. Chronic Unpredictable Mild Stress (CUMS) Model:

This model induces a depressive-like state in rodents through exposure to a series of mild and unpredictable stressors.[6]

  • Procedure:

    • Subject the rats to a variable sequence of mild stressors daily for a period of 4-8 weeks.[6][10]

    • Examples of stressors include:

      • Damp bedding (10-20 oz. of water in the cage) for 3-4 hours.[6]

      • Tilted cage (45° angle).

      • Reversal of the light/dark cycle.

      • Stroboscopic lighting.

      • Confinement in a small tube.

      • Food and water deprivation.

    • Administer this compound or vehicle daily during the stress period.

    • At the end of the stress period, assess depressive-like behaviors using tests such as the Forced Swim Test or Sucrose Preference Test.

c. Forced Swim Test (FST):

This test is used to screen for antidepressant-like activity by measuring the immobility time of a rat in an inescapable water cylinder.[11]

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (24-26°C) to a depth of 30 cm.[12]

  • Procedure:

    • On day 1 (pre-test), place the rat in the cylinder for 15 minutes.[11]

    • On day 2 (test), administer this compound or vehicle.

    • 30-60 minutes after administration, place the rat back into the cylinder for a 5-6 minute session.[13][14]

    • Record the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

    • A decrease in immobility time suggests an antidepressant-like effect.[11]

d. Tail Suspension Test (TST):

Similar to the FST, the TST is used to assess antidepressant efficacy by measuring the duration of immobility when a mouse or rat is suspended by its tail.[15]

  • Apparatus: A chamber where the rodent can be suspended by its tail with tape, preventing it from escaping or holding onto surfaces.[7]

  • Procedure:

    • Administer this compound or vehicle.

    • 30-60 minutes after administration, suspend the animal by its tail using adhesive tape.[7]

    • Record the total duration of immobility over a 6-minute period.[16][17]

    • A reduction in the duration of immobility is indicative of an antidepressant-like effect.[17]

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Dopamine Release Dopamine Release DA_Vesicle->Dopamine Release HT_Vesicle Serotonin Vesicles Serotonin Release Serotonin Release HT_Vesicle->Serotonin Release K_Channel Delayed Rectifier K+ Channel Ca_Channel L-type Ca2+ Channel CRFR1 CRFR1 Anxiolytic_Effect Anxiolytic/Antidepressant Effects CRFR1->Anxiolytic_Effect HT2C 5-HT2C Receptor HT2C->Anxiolytic_Effect AF5 This compound AF5->K_Channel Inhibits AF5->Ca_Channel Inhibits AF5->CRFR1 Modulates AF5->HT2C Modulates Serotonin Release->HT2C G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (>= 1 week) Grouping Randomly Assign Rats to Groups (Vehicle, AF-5 Doses) Animal_Acclimation->Grouping Drug_Prep Prepare this compound Solution/Suspension Administration Administer Drug (i.p. or p.o.) Drug_Prep->Administration Grouping->Administration Pre_Treatment Pre-treatment Period (e.g., 30 min) Administration->Pre_Treatment Behavioral_Test Conduct Behavioral Test (e.g., Social Interaction) Pre_Treatment->Behavioral_Test Data_Collection Record Behavioral Parameters Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation

References

Application Notes and Protocols for the Analysis of 4-Butyl-alpha-agarofuran in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Butyl-alpha-agarofuran, also known as buagafuran, in plasma samples. The methodologies described herein are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a synthetic derivative of agarofuran with demonstrated anxiolytic effects.[1] Accurate and reliable quantification of this compound in biological matrices, such as plasma, is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.[2] The protocols outlined below detail robust methods for the determination of this compound in plasma, primarily utilizing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from validated bioanalytical methods for the determination of this compound in human plasma.[2][3]

ParameterHPLC-MS/MS MethodUPLC-MS/MS Method
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]0.5 ng/mL[3]
Linearity Range 0.5 - 200 ng/mL[2]0.5 - 200 ng/mL[3]
Intra-day Precision (RSD%) < 15%[2]Within acceptable criteria[3]
Inter-day Precision (RSD%) < 15%[2]Within acceptable criteria[3]
Accuracy (RE%) ≤ 9.5%[2]Within acceptable criteria[3]
Extraction Recovery ~38.1%[2]Investigated[3]
Matrix Effect Not affected[2]Investigated[3]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1.1. Stock Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., an isotopic analog) in methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions of this compound and a working IS solution by diluting the primary stock solutions with methanol-water (50:50, v/v).

1.2. Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate amounts of the working stock solutions into blank plasma. A typical concentration range would be 0.5, 1, 5, 10, 25, 50, 100, and 200 ng/mL.

1.3. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels:

    • Low QC (LQC): 1.5 ng/mL (3x LLOQ)

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 150 ng/mL

  • QC samples should be prepared from a separate weighing of the reference standard than that used for the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of extraction solvent (hexane or tert-butyl methyl ether).[2][3]

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

3.1. HPLC-MS/MS Method: [2]

  • Chromatographic Column: RP-C8 column

  • Mobile Phase: Methanol-water (90:10, v/v)

  • Flow Rate: 0.2 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3.2. UPLC-MS/MS Method: [3]

  • Chromatographic Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: Methanol-water (75:25, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Mass Spectrometer: API 5500 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 245.2 → 109.1[3]

    • Metabolite (M1): m/z 279.1 → 243.1[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is add_solvent Add Extraction Solvent (Hexane or Tert-butyl methyl ether) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C8 or C18 column) injection->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the analysis of this compound in plasma.

validation_parameters cluster_performance Performance Characteristics method Bioanalytical Method accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity sensitivity Sensitivity (LLOQ) method->sensitivity linearity Linearity & Range method->linearity recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for Electrophysiology Recording with 4-Butyl-alpha-agarofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-alpha-agarofuran, also known as AF-5, is a sesquiterpene derivative with demonstrated anxiolytic and antidepressant properties. Its mechanism of action involves the modulation of specific ion channels, making it a compound of significant interest for neuropharmacology and drug development. These application notes provide a comprehensive overview of the electrophysiological effects of this compound and detailed protocols for its application in electrophysiology experiments.

Mechanism of Action

This compound selectively inhibits specific voltage-gated ion channels, leading to its observed physiological effects. Electrophysiological studies have revealed that it is a potent inhibitor of:

  • Delayed Rectifier Potassium Currents (IK(DR)) [1]

  • L-type Voltage-Dependent Calcium Currents (IL-Ca) [1]

  • Kv2.1 Potassium Channels [1]

Conversely, this compound does not exert a significant effect on:

  • Voltage-Dependent Sodium Currents (INa)[1]

  • GABA-dependent Chloride Currents[1]

  • Transient Outward Potassium Currents (IK(A))[1]

Beyond direct ion channel modulation, the anxiolytic and antidepressant effects of this compound are also attributed to its influence on central monoamine neurotransmitter systems and its interaction with the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin (B10506) system, specifically involving corticotropin-releasing factor receptor 1 (CRFR1) and serotonin 5-HT2C receptors.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on various ion channels.

Target Ion ChannelCell TypeIC50 (µM)Reference
Delayed Rectifier K+ Currents (IK(DR))Primary Cultured Rat Cortical Neurons6.17[1]
L-type Voltage-Dependent Ca2+ Currents (IL-Ca)Primary Cultured Rat Cortical Neurons4.4[1]
Kv2.1 Potassium ChannelsHEK293 Cells5.29[1]

Experimental Protocols

The following protocols are designed for whole-cell patch-clamp recording to investigate the effects of this compound on its primary ion channel targets.

Note on Compound Preparation: The specific solvent used to prepare the stock solution of this compound for in vitro electrophysiology is not explicitly detailed in the available literature. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for such compounds; however, it is crucial to determine the appropriate solvent and to ensure the final concentration in the recording solution is minimal (typically ≤0.1%) to avoid off-target effects. A vehicle control experiment should always be performed.

Protocol 1: Recording of Delayed Rectifier Potassium Currents (IK(DR)) in Primary Rat Cortical Neurons

1. Cell Preparation:

  • Culture primary cortical neurons from neonatal rats on glass coverslips.
  • Use neurons for recording between 7 and 14 days in vitro.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX) to block sodium channels. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.
  • This compound Working Solution: Prepare a stock solution in an appropriate solvent (e.g., DMSO). Dilute the stock solution in the external solution to the desired final concentrations (e.g., 1, 3, 10, 30 µM). Ensure the final solvent concentration is consistent across all conditions and in the vehicle control.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with the external solution.
  • Establish a whole-cell patch-clamp configuration on a selected neuron.
  • Hold the membrane potential at -80 mV.
  • To elicit IK(DR), apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.
  • Record baseline currents in the external solution.
  • Perfuse the neuron with the this compound working solution for 3-5 minutes and repeat the voltage-step protocol.
  • Perform a washout by perfusing with the external solution to observe any reversal of the effect.
  • Include a vehicle control to account for any effects of the solvent.

Protocol 2: Recording of L-type Voltage-Dependent Calcium Currents (IL-Ca) in Primary Rat Cortical Neurons

1. Cell Preparation:

  • As described in Protocol 1.

2. Solutions:

  • External Solution (in mM): 120 Tetraethylammonium-Cl (TEA-Cl), 5 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX. Adjust pH to 7.4 with TEA-OH. (Using BaCl2 as the charge carrier can enhance the current and reduce calcium-dependent inactivation).
  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.
  • This compound Working Solution: Prepare as described in Protocol 1, diluting in the L-type Ca2+ current external solution.

3. Recording Procedure:

  • Follow the general recording procedure outlined in Protocol 1.
  • Hold the membrane potential at -80 mV.
  • To elicit IL-Ca, apply depolarizing voltage steps from -50 mV to +40 mV in 10 mV increments for 200 ms.
  • Record baseline, drug application, and washout currents as described previously.
  • A vehicle control is essential.

Protocol 3: Recording of Kv2.1 Currents in Stably Transfected HEK293 Cells

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the Kv2.1 channel subunit.
  • Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate K+ currents, other channel blockers (e.g., TTX for Na+ channels, CdCl2 for Ca2+ channels) can be added.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.
  • This compound Working Solution: Prepare as described in Protocol 1, diluting in the Kv2.1 external solution.

3. Recording Procedure:

  • Follow the general recording procedure outlined in Protocol 1.
  • Hold the membrane potential at -80 mV.
  • To elicit Kv2.1 currents, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 500 ms. Kv2.1 currents are characterized by a slow activation and inactivation.
  • Record baseline, drug application, and washout currents.
  • Perform a vehicle control experiment.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

Proposed Signaling Pathway of this compound AF5 This compound IKDR IK(DR) Channels AF5->IKDR Inhibits ILCa L-type Ca2+ Channels AF5->ILCa Inhibits Kv21 Kv2.1 Channels AF5->Kv21 Inhibits Monoamine Modulation of Monoamine Neurotransmitters AF5->Monoamine HPA_Serotonin HPA Axis & Serotonin System (CRFR1, 5-HT2C) AF5->HPA_Serotonin NeuronalExcitability Decreased Neuronal Excitability IKDR->NeuronalExcitability ILCa->NeuronalExcitability Kv21->NeuronalExcitability Anxiolytic Anxiolytic Effects NeuronalExcitability->Anxiolytic Antidepressant Antidepressant Effects NeuronalExcitability->Antidepressant Monoamine->Anxiolytic Monoamine->Antidepressant HPA_Serotonin->Anxiolytic HPA_Serotonin->Antidepressant

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Electrophysiological Recording Start Start: Cell Culture (Primary Neurons or HEK293) PrepareSolutions Prepare External and Internal Solutions Start->PrepareSolutions PrepareDrug Prepare this compound Working Solutions & Vehicle Start->PrepareDrug Patch Establish Whole-Cell Patch-Clamp Configuration PrepareSolutions->Patch Baseline Record Baseline Currents (Voltage-Step Protocol) Patch->Baseline ApplyDrug Perfuse with this compound or Vehicle Baseline->ApplyDrug RecordDrug Record Currents in Presence of Compound/Vehicle ApplyDrug->RecordDrug Washout Washout with External Solution RecordDrug->Washout RecordWashout Record Washout Currents Washout->RecordWashout Analyze Data Analysis (Current Amplitude, I-V Curve, IC50) RecordWashout->Analyze

Caption: Experimental workflow for electrophysiological recording.

References

Troubleshooting & Optimization

"overcoming solubility issues of 4-Butyl-alpha-agarofuran"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 4-Butyl-alpha-agarofuran.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of α-agarofuran, a natural compound extracted from Aquillaria agallocha Roxb.[1] It is investigated for its potential anxiolytic and antidepressant properties.[1][2] Like many hydrophobic compounds, this compound has low aqueous solubility, which can present challenges for in vitro and in vivo studies, affecting bioavailability and consistent dosing.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common initial solvent for creating a stock solution of this compound.[3] For further dilution into aqueous media for experiments, co-solvents and vehicle formulations are necessary.

Q3: Are there any pre-formulated solvent systems available for in vivo studies?

A3: Yes, several vehicle formulations have been documented to achieve a clear solution of this compound at concentrations of at least 2.5 mg/mL. These include combinations of DMSO with PEG300, Tween-80, and saline; DMSO with SBE-β-CD in saline; and DMSO with corn oil.[3]

Q4: What general strategies can be employed to enhance the solubility of hydrophobic compounds like this compound?

A4: Several techniques can be used to improve the solubility of hydrophobic drugs. These include physical modifications like particle size reduction (micronization) and creating solid dispersions in inert hydrophilic carriers.[4][5][6][7][8] Chemical modifications and formulation approaches such as using co-solvents, surfactants (like Tween-80), and complexing agents (like cyclodextrins) are also effective.[5][7]

Q5: How does temperature affect the solubility of this compound?

A5: For many solid solutes, increasing the temperature will increase solubility.[6] Gentle heating can be used to aid in the dissolution of this compound, especially if precipitation occurs during preparation.[3] However, the thermal stability of the compound should be considered to avoid degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound is crashing out of solution due to its hydrophobic nature and the high concentration of water.- Decrease the final concentration of the compound.- Increase the percentage of co-solvents like PEG300 in the final formulation.[3]- Incorporate a surfactant such as Tween-80 to improve miscibility.[3]- Use a complexing agent like SBE-β-CD to encapsulate the compound and increase its aqueous solubility.[3]
The compound does not fully dissolve in the initial solvent. The concentration may be too high for the chosen solvent, or the dissolution process is slow.- Use ultrasonic agitation (sonication) to aid dissolution.[3]- Gently warm the solution.[3]- Ensure you are using a fresh, anhydrous grade of hygroscopic solvents like DMSO.[3]- Try a different solvent system with a higher solubilizing capacity.
Phase separation is observed in the final formulation. The components of the solvent system are not fully miscible at the tested ratios.- Ensure thorough mixing and vortexing at each step of the preparation.- Adjust the ratios of the solvents in the formulation. For example, in a DMSO/PEG300/Tween-80/Saline system, ensure each component is added sequentially and mixed well before adding the next.[3]
Inconsistent results in biological assays. Poor solubility may lead to inconsistent dosing and variable bioavailability of the compound.- Prepare fresh solutions for each experiment.- Visually inspect the solution for any signs of precipitation before use.- Consider preparing a solid dispersion or a microemulsion to improve the homogeneity and stability of the formulation.[7][8]

Quantitative Solubility Data

The following table summarizes reported solubility data for this compound in various solvent systems.

Solvent SystemAchievable ConcentrationObservationsReference
DMSO100 mg/mL (381.05 mM)Ultrasonic assistance is needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.53 mM)Results in a clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.53 mM)Results in a clear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.53 mM)Results in a clear solution.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the tube vigorously.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate until the solution is clear.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[3]

Protocol 2: Preparation of an In Vivo Formulation with Co-solvents

This protocol is for preparing a 1 mL working solution with a final concentration based on a higher concentration DMSO stock. For example, to prepare a 2.5 mg/mL final solution from a 25 mg/mL DMSO stock:

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is clear and uniform.[3]

  • If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[3]

Visualizations

Experimental Workflow for Formulation Preparation

G cluster_cns Central Nervous System compound This compound serotonin (B10506) Serotonin (5-HT) Levels compound->serotonin Decreases dopamine Dopamine Levels compound->dopamine Decreases epinephrine Epinephrine Levels compound->epinephrine Decreases anxiolytic Anxiolytic Effect serotonin->anxiolytic dopamine->anxiolytic epinephrine->anxiolytic

References

Technical Support Center: 4-Butyl-alpha-agarofuran UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the UPLC-MS/MS analysis of 4-Butyl-alpha-agarofuran.

Troubleshooting Guides (FAQs)

This section addresses common issues encountered during the analysis of this compound.

Issue 1: No or Low Analyte Signal

Q: I am not detecting this compound or its metabolite. What are the possible reasons?

A: Several factors could lead to a lack of signal. A systematic check of your sample preparation, UPLC system, and mass spectrometer settings is recommended.

  • Sample Preparation: Ensure proper extraction of this compound. A validated method for plasma samples involves liquid-liquid extraction with tert-butyl methyl ether.[1] Inadequate extraction can lead to low recovery.

  • UPLC Conditions: Verify that the correct mobile phase composition and column are being used. For this compound, a mobile phase of methanol-water (75:25, v/v) on an Acquity UPLC BEH C18 column has been shown to be effective.[1] Incorrect mobile phase composition can lead to poor retention or elution issues.

  • Mass Spectrometer Settings: Confirm that the mass spectrometer is operating in the correct ionization mode and that the appropriate MRM transitions are being monitored. For this compound, positive electrospray ionization (ESI) is used with a transition of m/z 245.2→109.1.[1] For its metabolite (M1), the transition is m/z 279.1→243.1.[1]

G start No Analyte Peak Detected sample_prep Check Sample Preparation - Extraction efficiency - Sample stability start->sample_prep Start Here uplc_system Verify UPLC System - Mobile phase composition - Column integrity - Flow rate sample_prep->uplc_system If sample prep is OK ms_settings Confirm MS Settings - Ionization mode (ESI+) - MRM transitions - Source parameters uplc_system->ms_settings If UPLC system is OK resolution Problem Resolved ms_settings->resolution If MS settings are correct

Caption: Troubleshooting workflow for no analyte peak detection.

Issue 2: Poor Peak Shape

Q: The peak for this compound is showing tailing/fronting. How can I improve it?

A: Poor peak shape is often related to chromatographic conditions or column health.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Mobile Phase pH: While the cited method uses a simple methanol-water mobile phase, for other sesquiterpenoids, the addition of a modifier like formic acid can improve peak shape.[2]

  • Column Degradation: The column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail.

Issue 3: High Background or Matrix Effects

Q: I am observing a high background signal and suspect ion suppression. What can I do?

A: Ion suppression is a common issue in LC-MS/MS analysis, especially with complex matrices like plasma.[3]

  • Improve Sample Cleanup: Enhance your sample preparation protocol. This could involve solid-phase extraction (SPE) as an alternative to liquid-liquid extraction for more thorough removal of matrix components.

  • Chromatographic Separation: Ensure that this compound is well-separated from co-eluting matrix components that may cause ion suppression.[3] Adjusting the gradient or mobile phase composition can help.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If one is not available, a structurally similar compound can be used.

Issue 4: Inconsistent Retention Time

Q: The retention time for this compound is shifting between injections. What is the cause?

A: Retention time instability is usually due to issues with the UPLC system.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed.

  • Column Temperature: The column should be thermostatted to maintain a consistent temperature. The validated method for this compound specifies a column temperature of 35°C.[1]

Experimental Protocols

UPLC-MS/MS Method for the Determination of this compound and its Metabolite

This protocol is based on a validated method for the analysis of this compound (buagafuran) and its metabolite (M1) in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add the internal standard.

  • Extract the analytes with tert-butyl methyl ether.

  • Vortex and centrifuge the sample.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

G start Plasma Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge evaporate Evaporate Organic Layer vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

References

Technical Support Center: Optimizing 4-Butyl-alpha-agarofuran Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 4-Butyl-alpha-agarofuran (also known as AF-5 or Buagafuran) in animal studies. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in animal research?

A1: this compound is a sesquiterpenoid derivative of alpha-agarofuran, a natural compound extracted from Aquillaria agallocha. In animal studies, it is primarily investigated for its anxiolytic and antidepressant properties.[1][2] It is currently in Phase III clinical trials for generalized anxiety disorder.

Q2: What are the known mechanisms of action for this compound?

A2: The therapeutic effects of this compound are believed to be mediated through the modulation of central monoamine neurotransmitters.[1] Studies have shown that it can decrease serotonin (B10506) and dopamine (B1211576) levels in specific brain regions.[1] Additionally, its antidepressant effects may be linked to its influence on the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin system.[2]

Q3: What are the reported effective dosage ranges of this compound in rodents?

A3: The effective dosage of this compound can vary depending on the animal model and the intended therapeutic effect. Published studies have reported anxiolytic effects in rats at intraperitoneal (i.p.) doses ranging from 0.5 to 4.0 mg/kg.[1] Other studies have utilized doses of 5.0 mg/kg and 10.0 mg/kg (i.p.) to investigate its effects on neurotransmitter levels.[1]

Q4: What is the known pharmacokinetic profile of this compound in animals?

A4: While comprehensive pharmacokinetic data is not extensively available in the public domain, studies on buagafuran (a synonym for this compound) have been conducted. In rats, the compound is known to be metabolized, and physiologically based pharmacokinetic (PBPK) models have been developed to predict its disposition.

Q5: Are there any known toxicity data, such as LD50 or NOAEL, for this compound?

Troubleshooting Guides

Issue 1: No observable anxiolytic or antidepressant effect at the initial dose.

  • Possible Cause: The initial dose is too low.

    • Solution: Gradually escalate the dose in subsequent experimental cohorts. It is advisable to perform a dose-response study to identify the optimal therapeutic window.

  • Possible Cause: Poor bioavailability of the compound.

    • Solution: Ensure proper formulation and administration of this compound. Consider using a vehicle that enhances solubility and absorption. If using oral administration, be aware of potential first-pass metabolism.

  • Possible Cause: Insufficient statistical power.

    • Solution: Increase the number of animals per group to ensure that the study is adequately powered to detect a significant effect.

Issue 2: Signs of toxicity or adverse effects are observed.

  • Possible Cause: The administered dose is too high.

    • Solution: Immediately reduce the dosage in subsequent experiments. If severe adverse effects are observed, cease administration and monitor the animals closely. It is critical to establish the MTD before proceeding with efficacy studies.

  • Possible Cause: Sensitivity of the specific animal strain or species.

    • Solution: Be aware that different strains and species can exhibit varying sensitivities to a compound. If toxicity is observed at doses reported to be safe in other studies, a lower starting dose and more cautious dose escalation are warranted for your specific animal model.

  • Possible Cause: Formulation or vehicle-related toxicity.

    • Solution: Run a vehicle-only control group to rule out any adverse effects caused by the formulation itself.

Data Presentation

Table 1: Reported Effective Dosages of this compound in Rodent Models

Animal ModelEffect InvestigatedRoute of AdministrationEffective Dose RangeReference
RatAnxiolyticIntraperitoneal (i.p.)0.5 - 4.0 mg/kg[1]
RatNeurotransmitter ModulationIntraperitoneal (i.p.)5.0 - 10.0 mg/kg[1]
MouseAntidepressantNot SpecifiedNot Specified[2]

Experimental Protocols

1. Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle control at the desired dose and time point before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual observation.

  • Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

2. Forced Swim Test (FST) for Antidepressant Activity

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • On day 1 (pre-test), place the animal in the cylinder for 15 minutes.

    • On day 2 (test), administer this compound or vehicle control.

    • After the appropriate absorption time, place the animal back into the cylinder for a 5-minute test session.

    • Record the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: A significant decrease in the duration of immobility in the this compound treated group compared to the vehicle control group suggests an antidepressant-like effect.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Analysis a Animal Acclimatization c Dose-Ranging Study (to determine MTD) a->c b Compound Formulation b->c d Efficacy Study Dosing c->d Inform Efficacy Dose e Elevated Plus Maze (Anxiolytic) d->e f Forced Swim Test (Antidepressant) d->f g Data Collection e->g f->g h Statistical Analysis g->h i Interpretation of Results h->i

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_anxiety Anxiolytic Mechanism cluster_antidepressant Antidepressant Mechanism A4BA 4-Butyl-alpha- agarofuran MN Modulation of Monoamine Neurotransmitters A4BA->MN Serotonin Decreased Serotonin MN->Serotonin Dopamine Decreased Dopamine MN->Dopamine Anxiolytic Anxiolytic Effect Serotonin->Anxiolytic Dopamine->Anxiolytic A4BA2 4-Butyl-alpha- agarofuran HPA HPA Axis Regulation A4BA2->HPA SS Serotonin System Modulation A4BA2->SS Antidepressant Antidepressant Effect HPA->Antidepressant SS->Antidepressant

Caption: Putative signaling pathways of this compound.

References

"reducing side effects of 4-Butyl-alpha-agarofuran"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 4-Butyl-alpha-agarofuran (also known as AF-5). The following information is based on pre-clinical and pharmacological studies and is intended to assist in anticipating and troubleshooting potential issues during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a novel anxiolytic and antidepressant agent.[1] Its mechanism of action involves the modulation of central monoamine neurotransmitters and the inhibition of specific ion channels.[1][2] Studies in rodent models have shown that it can decrease serotonin (B10506) (5-HT) and dopamine (B1211576) levels in brain regions such as the striatum and cortex, while increasing dopamine levels in the hypothalamus.[3] It also significantly increases the extracellular levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).[3] Furthermore, it has been shown to inhibit delayed rectifier potassium currents (IK(DR)) and L-type voltage-dependent calcium currents (IL-Ca).[1] Recent studies also suggest its antidepressant effects may be related to its influence on the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin system, specifically involving the corticotropin-releasing factor receptor 1 (CRFR1) and the 5-HT2C receptor.[4][5]

Q2: Are there any known side effects of this compound?

Q3: What are the IC50 values for the inhibition of ion channels by this compound?

A3: In studies using primary cultured rat cortical neurons and HEK293 cells, the following IC50 values have been reported[1]:

  • Delayed rectifier potassium currents (IK(DR)): 6.17 µmol/L

  • L-type voltage-dependent calcium currents (IL-Ca): 4.4 µmol/L

  • Kv2.1 currents (in HEK293 cells): 5.29 µmol/L

Q4: Are there any known drug interactions with this compound?

A4: While specific drug interaction studies are not detailed in the search results, interactions are theoretically possible with other agents that modulate monoamine neurotransmitter systems (e.g., SSRIs, MAOIs, dopaminergic agents). Co-administration with other ion channel blockers should also be approached with caution. It is recommended to conduct thorough literature reviews and consider potential pharmacodynamic and pharmacokinetic interactions when designing experiments involving co-administration of this compound with other compounds.

Troubleshooting Guide

Observed Issue Potential Cause (based on Mechanism of Action) Suggested Action for Investigation
Unexpected behavioral changes in animal models (e.g., hyperactivity, sedation) Alterations in dopamine and serotonin levels in different brain regions.[3]- Measure locomotor activity and perform a comprehensive behavioral panel.- Analyze neurotransmitter and metabolite levels in relevant brain tissues post-treatment.
Cardiovascular changes (e.g., altered heart rate or blood pressure) Inhibition of L-type voltage-dependent calcium channels and delayed rectifier potassium channels.[1]- Monitor cardiovascular parameters (ECG, blood pressure) in animal models.- Conduct in-vitro electrophysiology studies on cardiomyocytes.
Seizures or other neurological events at high doses Significant inhibition of neuronal potassium channels could lead to hyperexcitability.[1]- Perform electroencephalography (EEG) monitoring in animal models.- Titrate dosage carefully to establish a therapeutic window and determine the maximum tolerated dose.

Data Summary

Table 1: Effects of this compound on Monoamine Neurotransmitters in Rats

Neurotransmitter/Metabolite Brain Region Effect Dosage and Administration
Serotonin (5-HT)Striatum, Cortex, MidbrainDecreased tissue levels[3]5.0 mg/kg, i.p.
DopamineStriatum, MidbrainDecreased tissue levels[3]5.0 mg/kg, i.p.
DopamineHypothalamusIncreased tissue levels[3]5.0 mg/kg, i.p.
DopamineStriatumDecreased extracellular levels[3]10.0 mg/kg, i.p.
EpinephrineCortexDecreased tissue levels[3]5.0 mg/kg, i.p.
5-HIAA (Serotonin metabolite)StriatumIncreased extracellular levels[3]10.0 mg/kg, i.p.
DOPAC (Dopamine metabolite)StriatumIncreased extracellular levels[3]10.0 mg/kg, i.p.
HVA (Dopamine metabolite)StriatumIncreased extracellular levels[3]10.0 mg/kg, i.p.

Table 2: Inhibitory Activity of this compound on Ion Channels

Ion Channel IC50 (µmol/L) Experimental System
Delayed rectifier potassium currents (IK(DR))6.17[1]Primary cultured rat cortical neurons
L-type voltage-dependent calcium currents (IL-Ca)4.4[1]Primary cultured rat cortical neurons
Kv2.1 currents5.29[1]HEK293 cells

Visualizations

cluster_0 This compound cluster_1 Mechanism of Action cluster_2 Potential Outcomes AF5 This compound IonChannels Inhibition of Ion Channels AF5->IonChannels Inhibits Neurotransmitters Modulation of Monoamine Neurotransmitters AF5->Neurotransmitters Modulates HPA_Axis HPA Axis / 5-HT System Modulation AF5->HPA_Axis Affects Anxiolytic Anxiolytic Effects IonChannels->Anxiolytic Antidepressant Antidepressant Effects IonChannels->Antidepressant SideEffects Potential Side Effects (Inferred) IonChannels->SideEffects Neurotransmitters->Anxiolytic Neurotransmitters->Antidepressant Neurotransmitters->SideEffects HPA_Axis->Antidepressant

Caption: Logical relationship between this compound's mechanisms and outcomes.

cluster_workflow Experimental Workflow: Investigating Unexpected Effects Start Observe Unexpected Effect in Experiment Hypothesize Hypothesize Cause (e.g., Neurotransmitter vs. Ion Channel) Start->Hypothesize Neuro_Branch Neurotransmitter Analysis (HPLC, Microdialysis) Hypothesize->Neuro_Branch  Neurotransmitter  Imbalance Ion_Branch Electrophysiology (Patch Clamp) Hypothesize->Ion_Branch  Ion Channel  Activity Behavioral_Branch Behavioral/Physiological Monitoring (e.g., ECG, EEG) Hypothesize->Behavioral_Branch  Systemic  Effect Analyze Analyze Data and Correlate with Dose Neuro_Branch->Analyze Ion_Branch->Analyze Behavioral_Branch->Analyze Conclusion Refine Experimental Protocol Analyze->Conclusion

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Stability Testing of 4-Butyl-alpha-agarofuran Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 4-Butyl-alpha-agarofuran formulations.

Frequently Asked Questions (FAQs)

1. What are the primary objectives of stability testing for this compound formulations?

The primary objectives are to:

  • Evaluate the intrinsic stability of the this compound molecule.[1]

  • Identify potential degradation products and establish degradation pathways.[1][2][3]

  • Develop and validate a stability-indicating analytical method, typically an HPLC method.[2]

  • Determine the shelf-life and appropriate storage conditions for the drug product.

  • Assess the compatibility of this compound with various excipients in the formulation.

2. What are the typical stress conditions used in forced degradation studies for this compound?

Forced degradation studies are essential to understand how the drug substance and drug product behave under various environmental stresses.[1][2][3] Typical conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure to dry heat (e.g., 60-80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

3. What is a stability-indicating analytical method and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[2] This is crucial for ensuring that the measured potency of the drug is accurate and that the levels of any potentially harmful degradants are monitored.

4. Are there any known degradation pathways for this compound?

While specific degradation pathways from forced degradation studies are not extensively published, metabolism studies have shown that this compound can be metabolized to hydroxyl and carbonyl derivatives in human liver microsomes.[4] It is plausible that similar oxidative degradation could occur under chemical stress. Hydrolysis of the ester group, if present in a derivative, or other rearrangements of the agarofuran core under acidic or basic conditions are also potential degradation pathways to investigate.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Liquid Formulations During Stability Studies

Possible Causes:

  • Poor Solubility: this compound is a lipophilic molecule, and changes in temperature or pH during the study can affect its solubility.

  • Excipient Incompatibility: Interactions between this compound and formulation excipients may lead to the formation of insoluble complexes.

  • Degradation Product Insolubility: A degradation product may be less soluble than the parent compound.

  • pH Shift: The pH of the formulation may have shifted into a range where the drug is less soluble.

Troubleshooting Steps:

  • Verify Solubility: Re-evaluate the solubility of this compound in the formulation vehicle at the storage conditions.

  • Examine Excipient Compatibility: Conduct compatibility studies with individual excipients to identify any potential interactions.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent drug or a degradation product.

  • Adjust Formulation: Consider the use of co-solvents (e.g., PEG 300, propylene (B89431) glycol), surfactants (e.g., Tween 80), or cyclodextrins (e.g., SBE-β-CD) to enhance and maintain solubility.

Issue 2: Appearance of Unexpected Peaks in the HPLC Chromatogram

Possible Causes:

  • Co-elution: A degradation product or impurity may be co-eluting with the main peak or another known peak.

  • Excipient Degradation: The excipients in the formulation may be degrading and producing new peaks.

  • Contamination: The sample may have been contaminated during preparation or analysis.

  • Secondary Degradation: A primary degradation product may be further degrading into secondary products.

Troubleshooting Steps:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak and any other major peaks.

  • Analyze a Placebo: Run a placebo formulation (containing all excipients except the API) under the same stress conditions to identify any peaks originating from excipient degradation.

  • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution and separate the unknown peaks. Consider using a different column with alternative selectivity.

  • Mass Spectrometry (MS) Analysis: Use LC-MS to obtain the mass of the unknown peaks to help in their identification.

Issue 3: Poor Mass Balance in Forced Degradation Studies

Possible Causes:

  • Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.

  • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Adsorption: The API or degradation products may be adsorbing to the container or HPLC column.

  • Incomplete Elution: Highly retained compounds may not be eluting from the HPLC column during the run time.

Troubleshooting Steps:

  • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector.

  • Extend HPLC Run Time: Extend the gradient elution to ensure all compounds are eluted from the column.

  • Check for Adsorption: Use different types of vials (e.g., silanized glass) and evaluate recovery.

  • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general conditions for subjecting this compound formulations to forced degradation. The goal is to achieve 5-20% degradation of the active ingredient.

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent or the final formulation at a concentration of approximately 1 mg/mL.
  • Prepare a placebo solution containing all excipients at the same concentration as in the final formulation.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store the solid drug substance or liquid formulation at 80°C for 48 hours.
  • Photostability: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
  • Analyze the stressed samples along with an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for a stability-indicating HPLC method. Optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Data Presentation

The following tables present hypothetical data from a forced degradation study of a this compound formulation to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of this compound% DegradationNumber of Degradation Products
Control (Unstressed)99.8-1 (process impurity)
0.1 M HCl, 60°C, 24h88.211.63
0.1 M NaOH, 60°C, 24h85.514.34
3% H₂O₂, RT, 24h92.17.72
Thermal (80°C, 48h)95.34.52
Photostability98.71.11

Table 2: Purity and Mass Balance Data

Stress Condition% Purity of Main PeakTotal % of ImpuritiesMass Balance (%)
Control (Unstressed)99.850.15100.0
0.1 M HCl, 60°C, 24h88.3111.5599.86
0.1 M NaOH, 60°C, 24h85.6214.2199.83
3% H₂O₂, RT, 24h92.187.7599.93
Thermal (80°C, 48h)95.404.5299.92
Photostability98.751.1899.93

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Evaluation prep_api This compound API prep_formulation Formulation Preparation prep_api->prep_formulation stress_acid Acid Hydrolysis prep_formulation->stress_acid stress_base Base Hydrolysis prep_formulation->stress_base stress_ox Oxidation prep_formulation->stress_ox stress_therm Thermal prep_formulation->stress_therm stress_photo Photostability prep_formulation->stress_photo prep_placebo Placebo Preparation prep_placebo->stress_acid prep_placebo->stress_base prep_placebo->stress_ox prep_placebo->stress_therm prep_placebo->stress_photo analysis_hplc Stability-Indicating HPLC stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_ms LC-MS for Identification analysis_hplc->analysis_ms results_pathway Degradation Pathway Elucidation analysis_hplc->results_pathway results_method Method Validation analysis_hplc->results_method results_shelf Shelf-life Assessment analysis_hplc->results_shelf analysis_ms->results_pathway

Caption: Experimental workflow for stability testing.

troubleshooting_workflow start Unexpected Peak in HPLC q1 Is the peak present in the placebo? start->q1 a1_yes Peak is from Excipient Degradation q1->a1_yes Yes q2 Is the main peak pure? q1->q2 No a2_no Co-elution of Impurity. Optimize HPLC method. q2->a2_no No q3 Identify peak with LC-MS q2->q3 Yes a3 Characterize Degradation Product q3->a3

Caption: Troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Matrix Effects in 4-Butyl-alpha-agarofuran Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of 4-Butyl-alpha-agarofuran.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: In the context of LC-MS/MS bioanalysis, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous compounds from the biological sample (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound.[2][3] The ultimate consequence of uncharacterized matrix effects is a compromise in the accuracy, precision, and sensitivity of the quantitative results.[2] Common sources of matrix effects in plasma samples include phospholipids (B1166683), salts, and endogenous metabolites.

Q2: My this compound signal is unexpectedly low and variable in plasma samples. Could this be a matrix effect?

A2: Yes, a low and inconsistent signal intensity for this compound, particularly when compared to standards prepared in a neat solvent, is a classic indicator of ion suppression.[4] Co-eluting substances from the plasma can interfere with the ionization process in the mass spectrometer's source, leading to a reduced and erratic signal.

Q3: How can I experimentally confirm that matrix effects are impacting my this compound analysis?

A3: A quantitative assessment can be performed using a post-extraction spike experiment .[3] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank biological matrix. A significant difference between these responses indicates the presence of matrix effects.[4] A qualitative method, post-column infusion , can also be used to identify regions in the chromatogram where matrix effects occur.

Q4: What are the primary strategies to mitigate matrix effects in my this compound assay?

A4: The most effective strategies to reduce or eliminate matrix effects include:

  • Optimization of Sample Preparation: Employing more rigorous sample clean-up techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can remove a significant portion of interfering matrix components.[1][5] While Protein Precipitation (PPT) is a simpler method, it may not be as effective in removing phospholipids.

  • Chromatographic Separation: Modifying the LC method to better resolve this compound from co-eluting matrix components is a powerful approach. This can be achieved by adjusting the mobile phase, changing the gradient, or using a different column chemistry.

  • Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[4] The SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas for this compound in Quality Control (QC) Samples
Potential Cause Troubleshooting Step Recommended Action
Variable Matrix Effects Perform a matrix effect assessment across multiple lots of your biological matrix.If lot-to-lot variability is high, a more robust sample clean-up method (e.g., SPE) may be required. The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability.
Poor Sample Extraction Recovery Evaluate the extraction recovery of this compound from the matrix.Optimize the extraction solvent, pH, and mixing conditions to ensure consistent and high recovery.
Analyte Instability Assess the stability of this compound in the biological matrix at various storage conditions.If degradation is observed, consider adding stabilizers, adjusting the pH, or using enzyme inhibitors.
Issue 2: Significant Ion Suppression Observed
Potential Cause Troubleshooting Step Recommended Action
Co-elution with Phospholipids Modify the chromatographic gradient to allow for the elution of phospholipids outside the retention time of this compound.Incorporate a stronger organic wash in the gradient or use a specialized phospholipid removal plate/column during sample preparation.
Insufficient Sample Clean-up Compare the current sample preparation method (e.g., PPT) with a more rigorous one (e.g., LLE or SPE).Switch to an extraction method that provides a cleaner sample extract.
High Sample Concentration Dilute the sample with a suitable solvent.While this can reduce the concentration of interfering components, ensure the final concentration of this compound remains above the lower limit of quantification (LLOQ).[1]

Data Presentation

Table 1: Quantitative Assessment of Matrix Effect for this compound

This table presents representative data from a post-extraction spike experiment to quantify the matrix effect, recovery, and process efficiency for the analysis of this compound in human plasma.

Parameter Low QC (1.5 ng/mL) High QC (150 ng/mL) Acceptance Criteria
Mean Peak Area in Neat Solution (Set A) 85,0008,750,000-
Mean Peak Area in Post-Extraction Spiked Plasma (Set B) 72,2507,525,000-
Mean Peak Area in Pre-Extraction Spiked Plasma (Set C) 65,0256,847,750-
Matrix Effect (ME) % 85.0%86.0%85% - 115%
Recovery (RE) % 90.0%91.0%Consistent and precise
Process Efficiency (PE) % 76.5%78.3%-
  • Matrix Effect (ME) % = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

  • Recovery (RE) % = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

  • Process Efficiency (PE) % = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This protocol outlines the post-extraction spike method to determine the matrix effect, recovery, and process efficiency.

1. Sample Preparation:

  • Set A (Neat Solution): Prepare standards of this compound at low and high QC concentrations in the final mobile phase or reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established procedure. Spike the extracted matrix with this compound at the same low and high QC concentrations as Set A.

  • Set C (Pre-Extraction Spike): Spike blank biological matrix from the same six lots with this compound at the low and high QC concentrations before the extraction process.

2. Analysis:

  • Analyze all three sets of samples using the validated LC-MS/MS method.

3. Calculations:

  • Calculate the mean peak area for this compound for each set at each concentration level.

  • Use the formulas provided in the "Data Presentation" section to calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

Mandatory Visualization

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_results Results Interpretation A Set A: Analyte in Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spiked Matrix B->LCMS C Set C: Pre-Extraction Spiked Matrix C->LCMS Calc Calculate Mean Peak Areas LCMS->Calc ME Matrix Effect (ME) Calc->ME Area(B) / Area(A) RE Recovery (RE) Calc->RE Area(C) / Area(B) PE Process Efficiency (PE) Calc->PE Area(C) / Area(A)

Caption: Workflow for the Quantitative Assessment of Matrix Effects.

Troubleshooting_MatrixEffects start Inconsistent or Poor Analyte Signal check_me Perform Matrix Effect Experiment (Post-Spike) start->check_me me_present Matrix Effect Confirmed? check_me->me_present optimize_cleanup Optimize Sample Clean-up (LLE/SPE) me_present->optimize_cleanup Yes no_me Investigate Other Causes: Recovery, Stability, Instrument me_present->no_me No optimize_lc Optimize Chromatographic Separation optimize_cleanup->optimize_lc use_sil_is Implement Stable Isotope- Labeled Internal Standard optimize_lc->use_sil_is end Validated Method use_sil_is->end

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Refining Purification Methods for 4-Butyl-alpha-agarofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-Butyl-alpha-agarofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound, a sesquiterpene, involve a combination of chromatographic techniques. These typically include silica (B1680970) gel column chromatography for initial purification, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing to achieve high purity.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can be introduced during synthesis or degradation. Organic impurities may include starting materials, by-products from side reactions, intermediates, and degradation products.[1][2] Specifically for agarofuran synthesis, impurities could consist of stereoisomers or polyhydroxylated derivatives.[3][4] Inorganic impurities might originate from reagents, catalysts, or heavy metals used in the manufacturing process.[1][2]

Q3: What are the general stability considerations for this compound during purification?

A3: While specific stability data for this compound is not extensively documented in the provided search results, general considerations for sesquiterpenes suggest that they can be sensitive to acidic conditions, high temperatures, and prolonged exposure to air, which may lead to degradation. It is advisable to use neutral pH buffers when possible and to minimize exposure to heat.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful techniques for assessing the purity of this compound and for the simultaneous determination of the compound and its metabolites.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Silica Gel Column Chromatography

Q: My compound is not binding to the silica gel column.

A:

  • Problem: The solvent system may be too polar, causing the compound to elute too quickly.

  • Solution: Decrease the polarity of the mobile phase. For sesquiterpenes, common non-polar solvents include hexane (B92381) or heptane, and polar modifiers include ethyl acetate (B1210297) or diethyl ether.[5][6][7] Start with a low percentage of the polar solvent and gradually increase it.

  • Problem: The sample may have been loaded in a solvent that is too strong.

  • Solution: Ensure the sample is dissolved in a minimal amount of the initial, low-polarity mobile phase before loading it onto the column.

Q: I am seeing poor separation between this compound and impurities.

A:

  • Problem: The chosen solvent system may not have the optimal selectivity.

  • Solution: Experiment with different solvent systems. A common starting point for sesquiterpenes is a gradient of ethyl acetate in hexane.[5][7] You could also try other solvents like dichloromethane (B109758) or ether as the polar component.

  • Problem: The column may be overloaded.

  • Solution: Reduce the amount of crude sample loaded onto the column. Overloading leads to broad peaks and poor resolution.

  • Problem: The flow rate is too high.

  • Solution: Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can improve separation.

Reversed-Phase HPLC (RP-HPLC)

Q: My this compound peak is broad.

A:

  • Problem: The mobile phase composition may not be optimal.

  • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. For reversed-phase separation of sesquiterpenes, a gradient elution is often effective.

  • Problem: The column may be degraded or contaminated.

  • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. If performance does not improve, the column may need to be replaced.

  • Problem: The sample is degrading on the column.

  • Solution: If the compound is unstable at a particular pH, consider using a buffered mobile phase to maintain a pH where the compound is stable.

Q: I am observing inconsistent retention times.

A:

  • Problem: The mobile phase composition is fluctuating.

  • Solution: Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.

  • Problem: The column temperature is not controlled.

  • Solution: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes. A study on the UPLC-MS/MS analysis of buagafuran (another name for this compound) maintained the column at 35°C.[1]

Data Presentation

Table 1: Recommended Chromatographic Conditions for this compound Analysis

ParameterUPLC-MS/MS Method[1]
Column Acquity UPLC BEH C18 (2.1mm x 50mm, 1.7µm)
Mobile Phase Methanol:Water (75:25, v/v)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection ESI in positive mode

Table 2: Common Solvent Systems for Sesquiterpene Purification via Silica Gel Chromatography

Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)
Hexane / HeptaneEthyl Acetate98:2 to 95:5
Hexane / HeptaneDiethyl Ether99:1 to 97:3
DichloromethaneMethanol99:1 to 95:5

Experimental Protocols

Protocol 1: Initial Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a low-polarity solvent like hexane.

  • Loading:

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection:

    • Collect fractions of the eluate.

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the purified this compound.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

Protocol 2: Final Purification by Reversed-Phase HPLC (RP-HPLC)
  • System Preparation:

    • Equilibrate the RP-HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

  • Sample Preparation:

    • Dissolve the partially purified this compound from the column chromatography step in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection:

    • Inject the filtered sample onto the HPLC column.

  • Elution:

    • Run a gradient program, typically increasing the proportion of the organic solvent (e.g., acetonitrile) over time to elute the compound.

  • Detection and Fraction Collection:

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

  • Purity Confirmation and Solvent Removal:

    • Analyze the collected fraction for purity.

    • Remove the solvent, often by lyophilization if the mobile phase is water/acetonitrile or water/methanol based.

Visualizations

PurificationWorkflow CrudeExtract Crude this compound Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionAnalysis TLC/HPLC Analysis of Fractions ColumnChromatography->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling SolventRemoval1 Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval1 PartiallyPure Partially Purified Product SolventRemoval1->PartiallyPure RPHPLC Reversed-Phase HPLC PartiallyPure->RPHPLC PureFraction Collection of Pure Peak RPHPLC->PureFraction SolventRemoval2 Solvent Removal (Lyophilization) PureFraction->SolventRemoval2 FinalProduct High-Purity 4-Butyl- alpha-agarofuran SolventRemoval2->FinalProduct

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree Start Poor Purification Result Problem Problem Start->Problem Identify Issue NoBinding NoBinding Problem->NoBinding No/Poor Binding (Column) PoorSeparation PoorSeparation Problem->PoorSeparation Poor Separation BroadPeak BroadPeak Problem->BroadPeak Broad Peak (HPLC) Solution Solution Solution1 Decrease mobile phase polarity NoBinding->Solution1 Cause: Solvent too polar Solution2 Try different solvent systems PoorSeparation->Solution2 Cause: Suboptimal solvent Solution3 Reduce sample load PoorSeparation->Solution3 Cause: Column overload Solution4 Optimize mobile phase composition BroadPeak->Solution4 Cause: Mobile phase issue Solution5 Flush or replace the column BroadPeak->Solution5 Cause: Column degradation

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Analysis of 4-Butyl-alpha-agarofuran and SSRIs in Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antidepressant drug development, the exploration of novel compounds with distinct mechanisms of action is crucial for addressing the limitations of current therapies. This guide provides a comparative overview of the preclinical efficacy and mechanisms of action of 4-Butyl-alpha-agarofuran (AF-5), a derivative of agarwood furan, and the widely prescribed class of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

Overview of Mechanisms of Action

This compound (AF-5) is an emerging investigational compound with a multifaceted mechanism of action. Preclinical studies suggest its antidepressant effects are mediated through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin system, specifically interacting with the corticotropin-releasing factor receptor 1 (CRFR1) and the serotonin 5-HT2C receptor.[1][2][[“]][4] Additionally, AF-5 has been shown to exhibit anxiolytic and antidepressant properties by blocking delayed rectifier potassium currents (IK(DR)) and L-type voltage-dependent calcium currents (IL-Ca).[5][6]

Selective Serotonin Reuptake Inhibitors (SSRIs) , the cornerstone of current antidepressant treatment, function by selectively blocking the serotonin transporter (SERT).[[“]][8] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[[“]][8] The therapeutic effects of SSRIs are not immediate and are thought to involve downstream neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors and the modulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[1][5][9]

Preclinical Efficacy: A Comparative Summary

Direct comparative clinical trials between this compound and SSRIs have not been published. The following tables summarize key findings from preclinical animal studies for AF-5 and the established mechanisms and clinical data context for SSRIs.

Table 1: Preclinical Antidepressant-Like Efficacy Data for this compound (AF-5)
Experimental ModelKey FindingReference
Mouse Forced Swim TestMarked decrease in immobility time.[1][2]
Mouse Tail Suspension TestMarked decrease in immobility time.[1][2]
Sub-chronic Reserpine-induced Depressive RatsMarkedly increased rectal temperature and decreased immobility time.[1]
Chronic Unpredictable Mild Stress (CUMS) RatsMarkedly reversed depressive-like behaviors by reducing immobility time in the forced swim test.[1]
Table 2: Effects of this compound (AF-5) on Neurotransmitters and Hormones
AnalyteBrain Region/SampleEffectReference
Serotonin (5-HT)Striatum-26.3%[10]
Cortex-30.4%[10]
Midbrain-17.4%[10]
Hippocampus (CUMS rats)Normalized decrease[1][4]
DopamineStriatum-34.7%[10]
Midbrain-19.0%[10]
Hypothalamus+156.6%[10]
Adrenocorticotropic hormone (ACTH)SerumReduced[1][4]

Experimental Protocols

Forced Swim Test (Mouse)

The forced swim test is a behavioral assay used to assess antidepressant-like activity. The protocol generally involves:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping (e.g., 10-15 cm).[11]

  • Procedure: Mice are individually placed in the water-filled cylinder. The total duration of the test is typically 6 minutes.[11]

  • Data Analysis: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded, usually during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[11]

Tail Suspension Test (Mouse)

The tail suspension test is another common behavioral paradigm for screening potential antidepressant drugs.[12][13][14][15]

  • Apparatus: A suspension bar or chamber is used, where the mouse can be suspended by its tail without being able to escape or hold onto any surfaces.[12][13]

  • Procedure: A piece of adhesive tape is attached to the tail of the mouse, which is then used to suspend the mouse from the bar. The test duration is typically 6 minutes.[12][13][14][15]

  • Data Analysis: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.[12][13]

Signaling Pathways and Mechanisms of Action

This compound (AF-5) Proposed Signaling Pathway

AF5_Pathway AF5 This compound (AF-5) CRFR1 CRFR1 AF5->CRFR1 Affects Expression HT2C 5-HT2C Receptor AF5->HT2C Affects Expression Ion_Channels Delayed Rectifier K+ Channels L-type Ca2+ Channels AF5->Ion_Channels Blocks HPA_Axis HPA Axis Modulation CRFR1->HPA_Axis Serotonin_System Serotonin System Modulation HT2C->Serotonin_System Antidepressant_Effect Antidepressant-like Effects HPA_Axis->Antidepressant_Effect Serotonin_System->Antidepressant_Effect Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Neuronal_Excitability->Antidepressant_Effect SSRI_Pathway SSRI SSRIs SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Leads to HT1A_Auto 5-HT1A Autoreceptor Synaptic_5HT->HT1A_Auto Activates BDNF_Signaling BDNF Signaling Synaptic_5HT->BDNF_Signaling Modulates Desensitization Desensitization HT1A_Auto->Desensitization Chronic activation leads to Increased_Firing Increased Serotonergic Neuron Firing Desensitization->Increased_Firing Antidepressant_Effect Therapeutic Antidepressant Effect Increased_Firing->Antidepressant_Effect Neurogenesis Increased Neurogenesis & Neuroplasticity BDNF_Signaling->Neurogenesis Neurogenesis->Antidepressant_Effect

References

Unveiling the Antidepressant Potential of 4-Butyl-alpha-agarofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the antidepressant effects of 4-Butyl-alpha-agarofuran (AF-5), a novel compound derived from agarwood furan, against the well-established selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The information is tailored for researchers, scientists, and professionals in drug development, presenting available preclinical data to validate the therapeutic potential of AF-5.

Comparative Efficacy in Preclinical Models of Depression

The antidepressant effects of this compound have been evaluated in several well-established rodent models of depression. The following tables summarize the available quantitative data, comparing its performance with fluoxetine.

Table 1: Forced Swim Test (FST) in Mice

The Forced Swim Test is a primary screening tool for antidepressants. It measures the duration of immobility when an animal is placed in an inescapable cylinder of water, with a reduction in immobility time indicating an antidepressant-like effect.

CompoundDose (mg/kg, i.p.)Immobility Time (s)% Reduction in Immobility vs. Control
Control VehicleData pending full-text publication-
This compound (AF-5) Data pending full-text publicationMarkedly decreasedData pending full-text publication
Fluoxetine 20Data not available in abstractData not available in abstract

Note: Specific quantitative data for this compound and its direct comparison with fluoxetine in the same study are pending the release of the full-text publication.

Table 2: Tail Suspension Test (TST) in Mice

Similar to the FST, the Tail Suspension Test assesses antidepressant efficacy by measuring the immobility of mice when suspended by their tails.

CompoundDose (mg/kg, i.p.)Immobility Time (s)% Reduction in Immobility vs. Control
Control VehicleData pending full-text publication-
This compound (AF-5) Data pending full-text publicationMarkedly decreasedData pending full-text publication
Fluoxetine 20Data not available in abstractData not available in abstract

Note: Specific quantitative data for this compound and its direct comparison with fluoxetine in the same study are pending the release of the full-text publication.

Table 3: Effects on Monoamine Neurotransmitters in Rats

Alterations in the levels of monoamine neurotransmitters in different brain regions are a key aspect of the pathophysiology of depression and the mechanism of action of many antidepressants.

CompoundDose (mg/kg, i.p.)Brain RegionNeurotransmitter% Change vs. Control
This compound (AF-5) 5.0StriatumSerotonin (5-HT)↓ 26.3%
5.0CortexSerotonin (5-HT)↓ 30.4%
5.0MidbrainSerotonin (5-HT)↓ 17.4%
5.0StriatumDopamine↓ 34.7%
5.0MidbrainDopamine↓ 19.0%
5.0HypothalamusDopamine↑ 156.6%
5.0CortexEpinephrine↓ 34.6%

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

Forced Swim Test (FST)

This behavioral test assesses "behavioral despair." A reduction in the duration of immobility is indicative of an antidepressant effect.

  • Apparatus: A glass cylinder (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are placed in the cylinder for a 6-minute test session. The duration of immobility is recorded during the last 4 minutes of the test.

  • Drug Administration: AF-5, fluoxetine, or a vehicle solution is administered intraperitoneally (i.p.) 30-60 minutes before the test.

Tail Suspension Test (TST)

This test is also based on the principle of measuring behavioral despair.

  • Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, approximately 50 cm above the tabletop.

  • Procedure: The total duration of immobility is recorded over a 6-minute period.

  • Drug Administration: Test compounds are administered i.p. 30-60 minutes prior to the test.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a highly validated animal model of depression that mimics the effects of chronic stress in humans.

  • Procedure: Over a period of several weeks, animals are exposed to a variety of mild, unpredictable stressors, including damp bedding, cage tilting, and altered light/dark cycles.

  • Behavioral Assessment: Following the stress regimen, depressive-like behaviors such as anhedonia (measured by a sucrose (B13894) preference test) and behavioral despair (measured by FST or TST) are assessed.

  • Drug Administration: Treatment with AF-5, fluoxetine, or vehicle is typically initiated during the final weeks of the CUMS protocol.

Visualizing Experimental Design and Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

experimental_workflow cluster_animal_models Animal Models of Depression cluster_treatment Treatment Groups cluster_assessment Assessment FST Forced Swim Test (FST) Behavioral Behavioral Readouts (e.g., Immobility Time) FST->Behavioral TST Tail Suspension Test (TST) TST->Behavioral CUMS Chronic Unpredictable Mild Stress (CUMS) CUMS->Behavioral Neurochemical Neurochemical Analysis (e.g., Monoamines) CUMS->Neurochemical AF5 This compound (AF-5) AF5->FST AF5->TST AF5->CUMS Fluoxetine Fluoxetine (Comparator) Fluoxetine->FST Fluoxetine->TST Fluoxetine->CUMS Control Vehicle Control Control->FST Control->TST Control->CUMS

Caption: Workflow for preclinical antidepressant screening.

signaling_pathway cluster_hpa Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_serotonin Serotonin System AF5 This compound (AF-5) CRFR1 CRFR1 AF5->CRFR1 Modulates HT2C 5-HT2C Receptor AF5->HT2C Modulates Antidepressant Antidepressant Effects CRFR1->Antidepressant HT2C->Antidepressant

Caption: Proposed mechanism of action of this compound.

Summary and Future Directions

Preliminary evidence indicates that this compound possesses significant antidepressant-like activity in animal models. Its mechanism of action appears to be multifactorial, involving the modulation of the HPA axis and the serotonin system, specifically targeting CRFR1 and 5-HT2C receptors. The compound's influence on various monoamine neurotransmitters further suggests a complex and potentially beneficial pharmacological profile.

To solidify these findings, further research is required to obtain detailed dose-response data and to directly compare the efficacy and side-effect profile of AF-5 with standard antidepressants in a comprehensive and statistically robust manner. The ongoing investigation into this compound holds promise for the development of a novel therapeutic agent for depressive disorders.

A Comparative Guide to Analytical Methods for 4-Butyl-alpha-agarofuran Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification and analysis of 4-Butyl-alpha-agarofuran, a promising anxiolytic and antidepressant agent. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic studies, quality control, and overall drug development. This document details and compares High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, providing supporting data and detailed experimental protocols to aid in the cross-validation of analytical procedures.

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This process is vital for data integrity, regulatory compliance, and successful method transfer.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance parameters of UPLC-MS/MS and a typical GC-MS method for the analysis of this compound.

Performance ParameterUPLC-MS/MS MethodTypical GC-MS Method (Illustrative)
Linearity Range 0.5 - 200 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) Within ±9.5% of nominal values85 - 115%
Precision (% RSD) Intra-day and Inter-day RSD ≤ 15%Intra-day and Inter-day RSD ≤ 15%
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.5 ng/mL~0.1 - 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]~0.5 - 1 ng/mL
Specificity/Selectivity High, based on MRM transitions[3]High, based on mass fragmentation patterns
Sample Throughput HighModerate
Derivatization Required NoPotentially, to improve volatility

Experimental Protocols

UPLC-MS/MS Method for this compound in Human Plasma

This protocol is based on a validated method for the determination of buagafuran (this compound) in human plasma.[2][3]

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard.

  • Perform liquid-liquid extraction with 1 mL of hexane.

  • Vortex for 5 minutes and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Instrumentation and Conditions:

  • Chromatography System: Waters ACQUITY UPLC I-Class system.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: Methanol-water (90:10, v/v).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: m/z 245.2 → 109.1 for this compound.[3]

Typical GC-MS Method for Agarofuran Analysis (Illustrative)

This protocol is a representative method for the analysis of agarofuran-type sesquiterpenes and may require optimization and validation for this compound specifically.

1. Sample Preparation:

  • For plant extracts or formulations, dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate).

  • For biological matrices, perform liquid-liquid or solid-phase extraction to isolate the analyte.

  • Filter the extract through a 0.45 µm syringe filter.

  • Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of the analyte, though some agarofurans can be analyzed directly.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Mandatory Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up/Filtration Extraction->Cleanup UPLC_GC UPLC or GC Separation Cleanup->UPLC_GC MS_Detection MS/MS or MS Detection UPLC_GC->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result

Caption: A generalized workflow for the analysis of this compound.

CrossValidation_Logic cluster_validation Individual Method Validation MethodA Analytical Method A (e.g., UPLC-MS/MS) Val_Params_A Linearity, Accuracy, Precision, etc. MethodA->Val_Params_A MethodB Analytical Method B (e.g., GC-MS) Val_Params_B Linearity, Accuracy, Precision, etc. MethodB->Val_Params_B Cross_Val Cross-Validation (Analysis of the same samples by both methods) Val_Params_A->Cross_Val Val_Params_B->Cross_Val Comparison Comparison of Results Cross_Val->Comparison Conclusion Conclusion on Method Interchangeability and Data Reliability Comparison->Conclusion

Caption: Logical flow for the cross-validation of two analytical methods.

References

A Comparative Analysis of 4-Butyl-alpha-agarofuran's Impact on Serotonin and Dopamine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-alpha-agarofuran (also known as AF-5) is a novel psychoactive compound that has demonstrated significant anxiolytic and antidepressant properties in preclinical studies.[1] Its therapeutic potential appears to be linked to its modulation of central monoamine neurotransmitter systems, specifically serotonin (B10506) and dopamine (B1211576).[1][2] This guide provides a comprehensive comparison of the effects of this compound on these two critical neurotransmitter systems, presenting available experimental data, detailing methodologies, and visualizing potential signaling pathways. While direct receptor binding affinity data for this compound is not publicly available, this guide synthesizes the current understanding of its downstream effects, with a focus on its likely interaction with the 5-HT2C and Corticotropin-Releasing Factor Receptor 1 (CRFR1).[3][[“]][5]

Data Presentation: Effects on Neurotransmitter and Metabolite Levels

The following tables summarize the quantitative effects of this compound on serotonin and dopamine levels, as well as their primary metabolites, in different brain regions of rats. This data provides insights into the compound's influence on the synthesis, release, and metabolism of these neurotransmitters.

Table 1: Effect of Acute this compound Administration (5.0 mg/kg, i.p.) on Brain Tissue Monoamine Levels in Rats [1]

Brain RegionNeurotransmitter% Change from Vehicle-Control
StriatumSerotonin (5-HT)↓ 26.3%
Dopamine (DA)↓ 34.7%
CortexSerotonin (5-HT)↓ 30.4%
MidbrainSerotonin (5-HT)↓ 17.4%
Dopamine (DA)↓ 19.0%
HypothalamusDopamine (DA)↑ 156.6%

Table 2: Effect of this compound Administration (10.0 mg/kg, i.p.) on Extracellular Levels of Dopamine and Monoamine Metabolites in Rat Striatum (Cerebral Microdialysis) [1]

SubstanceMaximum Change from Baseline
Dopamine (DA)↓ ~60% (at 200 min post-injection)
5-Hydroxyindoleacetic acid (5-HIAA)↑ 150%
3,4-Dihydroxyphenylacetic acid (DOPAC)↑ 145%
Homovanillic acid (HVA)↑ 175%

Experimental Protocols

The data presented above was primarily obtained through two key experimental techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for brain tissue analysis and in vivo microdialysis for measuring extracellular neurotransmitter levels.

HPLC-ECD for Monoamine Analysis in Rat Brain Tissue

This method is used to quantify the levels of monoamine neurotransmitters and their metabolites in dissected brain regions.

  • Tissue Preparation:

    • Rats are administered this compound or a vehicle control.

    • At a specified time point, the animals are euthanized, and their brains are rapidly removed and dissected on ice to isolate specific regions (e.g., striatum, cortex, midbrain, hypothalamus).

    • The tissue samples are weighed and homogenized in a solution of 0.1 M perchloric acid to precipitate proteins and prevent oxidation of the monoamines.

    • The homogenates are then centrifuged at high speed (e.g., 15,000 x g for 15 minutes at 4°C).

    • The resulting supernatant, containing the monoamines and their metabolites, is collected and filtered.

  • Chromatographic Separation and Detection:

    • An aliquot of the supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.

    • A mobile phase, typically consisting of an aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent, is pumped through the column to separate the different monoamines and metabolites based on their physicochemical properties.

    • The eluent from the column passes through an electrochemical detector. The detector applies a specific potential, causing the electroactive monoamines and metabolites to oxidize or reduce.

    • This electrochemical reaction generates a current that is proportional to the concentration of the analyte.

    • The concentrations of serotonin, dopamine, and their metabolites in the samples are determined by comparing the peak areas from the chromatograms to those of known standards.

In Vivo Cerebral Microdialysis in Freely Moving Rats

This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake and behaving animals, providing a dynamic measure of neurotransmitter release.

  • Surgical Implantation of Microdialysis Probe:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum). The cannula is secured to the skull with dental cement.

    • The animals are allowed to recover from surgery for a period of several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Neurotransmitters and metabolites in the extracellular fluid diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF.

    • The collected dialysate is collected at regular intervals (e.g., every 20 minutes) in small vials.

  • Sample Analysis:

    • The collected dialysate samples are then analyzed using HPLC-ECD, as described in the previous protocol, to determine the concentrations of dopamine, serotonin, and their metabolites.

Mandatory Visualization: Signaling Pathways

The antidepressant and anxiolytic effects of this compound are suggested to be mediated, at least in part, through its interaction with the 5-HT2C receptor and the Corticotropin-Releasing Factor Receptor 1 (CRFR1).[3][[“]][5] The following diagrams illustrate the canonical signaling pathways associated with these receptors. While direct binding of this compound to these receptors has not been definitively demonstrated in publicly available literature, these pathways represent the most likely downstream consequences of its modulatory effects.

G Potential Signaling Pathway of this compound via 5-HT2C Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AF5 This compound Receptor 5-HT2C Receptor AF5->Receptor Modulates Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse

Caption: Putative signaling cascade of this compound's interaction with the 5-HT2C receptor.

G Potential Signaling Pathway of this compound via CRFR1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AF5 This compound Receptor CRFR1 AF5->Receptor Modulates Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates GeneExpression Gene Expression Changes CREB->GeneExpression Leads to

Caption: Hypothesized signaling pathway of this compound's interaction with CRFR1.

G Experimental Workflow for Neurotransmitter Analysis cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Admin This compound Administration to Rats Behavior Behavioral Assessment Admin->Behavior Euthanasia Euthanasia & Brain Extraction Behavior->Euthanasia Dissection Brain Region Dissection Euthanasia->Dissection Homogenization Homogenization in Perchloric Acid Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC-ECD Analysis Supernatant->HPLC Data Data Quantification HPLC->Data

Caption: Workflow for analyzing brain monoamine levels after this compound administration.

Comparative Discussion

The available data suggests that this compound exerts complex and region-specific effects on both the serotonin and dopamine systems.

Serotonin System: The significant decrease in serotonin tissue levels in the striatum, cortex, and midbrain following acute administration of this compound suggests an enhancement of serotonergic neurotransmission, leading to increased release and subsequent metabolism of serotonin.[1] This is further supported by the substantial increase in the major serotonin metabolite, 5-HIAA, in the striatum.[1] The proposed interaction with the 5-HT2C receptor, a Gq-coupled receptor, could lead to increased neuronal excitability and serotonin release.[6] This aligns with the observed antidepressant-like effects, as modulation of the serotonergic system is a cornerstone of many antidepressant therapies.

Dopamine System: The effects on the dopamine system appear to be more nuanced. In the striatum and midbrain, dopamine levels decreased, while they markedly increased in the hypothalamus.[1] The decrease in striatal extracellular dopamine, coupled with a significant increase in its metabolites DOPAC and HVA, suggests an increased release and turnover of dopamine in this region.[1] The opposing effect in the hypothalamus indicates a complex interplay of this compound with different regulatory mechanisms in various brain circuits. The modulation of dopamine is consistent with the anxiolytic properties of the compound, as dopaminergic pathways are heavily implicated in anxiety and reward.

Integrated Perspective: The potential dual action of this compound on both the 5-HT2C receptor and CRFR1 provides a plausible mechanism for its observed effects. The 5-HT2C receptor is known to modulate the release of both serotonin and dopamine.[6] CRFR1, a key component of the stress response system, can also influence monoaminergic systems. The anxiolytic and antidepressant effects of this compound may therefore arise from a synergistic modulation of these interconnected pathways.

Conclusion and Future Directions

This compound demonstrates a significant and complex modulatory effect on both the serotonin and dopamine systems. The current data points towards an enhancement of neurotransmitter turnover, particularly for serotonin in several key brain regions and for dopamine in the striatum. The opposing effects on dopamine levels in different brain areas highlight the compound's intricate pharmacological profile.

For a more complete understanding of its mechanism of action, future research should prioritize obtaining quantitative binding affinity data of this compound and its metabolites for a comprehensive panel of serotonin and dopamine receptor subtypes, with a particular focus on the 5-HT2C receptor and CRFR1. Further investigation into the downstream signaling cascades activated by this compound will be crucial in elucidating the precise molecular mechanisms underlying its promising therapeutic effects. Such data will be invaluable for the ongoing development and optimization of this compound as a potential treatment for anxiety and depressive disorders.

References

A Comparative Analysis of 4-Butyl-alpha-agarofuran: In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro pharmacological effects of 4-Butyl-alpha-agarofuran, a novel compound under investigation for its therapeutic potential. The following sections detail its activity in preclinical animal models and cellular assays, offering insights into its mechanism of action. All quantitative data is presented in structured tables, and key experimental methodologies are described.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, also known as AF-5.

Table 1: In Vitro Electrophysiological Effects

This table outlines the inhibitory concentrations of this compound on various ion channels in primary cultured rat cortical neurons and HEK293 cells.

Target Ion ChannelCell TypeIC50 (µM)EffectReference
Delayed Rectifier K+ Current (IK(DR))Rat Cortical Neurons6.17Inhibition[1][2]
L-Type Ca2+ Current (I(L-Ca))Rat Cortical Neurons4.4Inhibition[1][2]
Kv2.1 K+ ChannelHEK293 Cells5.29Inhibition[1][2]
Voltage-gated Na+ Current (INa)Rat Cortical NeuronsNot SignificantNo Blockade[1][2]
GABA-dependent Cl- CurrentRat Cortical NeuronsNot SignificantNo Blockade[1][2]
Transient Outward K+ Current (IK(A))Rat Cortical NeuronsNot SignificantNo Blockade[1][2]
Table 2: In Vivo Effects on Brain Monoamine Neurotransmitters in Rats

This table details the percentage change in monoamine neurotransmitter levels in different brain regions of rats following acute intraperitoneal administration of this compound (5.0 mg/kg).[3]

NeurotransmitterBrain RegionPercentage Change vs. Control
Serotonin (B10506) (5-HT)Striatum↓ 26.3%
Serotonin (5-HT)Cortex↓ 30.4%
Serotonin (5-HT)Midbrain↓ 17.4%
Dopamine (B1211576) (DA)Striatum↓ 34.7%
Dopamine (DA)Midbrain↓ 19.0%
Dopamine (DA)Hypothalamus↑ 156.6%
EpinephrineCortex↓ 34.6%
Table 3: In Vivo Effects on Extracellular Dopamine and Metabolites in Rat Striatum

This table shows the effects of this compound (10.0 mg/kg, i.p.) on extracellular levels of dopamine and its metabolites in the rat striatum, as measured by cerebral microdialysis.[3]

AnalyteMaximum Change vs. BaselineTime to Minimum/Maximum Level
Dopamine (DA)↓ ~60% (to ~40% of baseline)200 minutes post-injection
5-HIAA↑ 150%Not specified
DOPAC↑ 145%Not specified
HVA↑ 175%Not specified

Key Experimental Protocols

In Vitro: Patch-Clamp Recording in Cultured Neurons

This method was utilized to determine the effects of this compound on various voltage-gated ion channels.[1][2]

  • Cell Culture: Primary cortical neurons are isolated from neonatal Wistar rats and cultured for 7-10 days to allow for maturation and expression of ion channels. For Kv2.1 currents, HEK293 cells stably expressing the channel are used.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The neuron's membrane potential is held at a specific voltage (e.g., -80 mV). A series of voltage steps are then applied to elicit specific ion currents (e.g., sodium, potassium, calcium currents).

  • Drug Application: this compound is applied to the cultured neurons at various concentrations. The effect of the compound on the amplitude and kinetics of the ion currents is recorded and compared to baseline measurements.

  • Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the maximal current.

In Vivo: Chronic Unpredictable Mild Stress (CUMS) Model in Rats

This protocol is a widely used animal model to induce depressive-like behaviors and evaluate the efficacy of antidepressant compounds.[4][5]

  • Induction of Stress: For a period of several weeks (e.g., 4-5 weeks), rats are subjected to a series of mild, unpredictable stressors. These stressors vary daily and may include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food and water deprivation

    • Overnight illumination

    • Forced swimming in cold water (4°C)

    • White noise

  • Drug Administration: During the stress period, one group of rats receives daily administration of this compound (at a specified dose and route, e.g., intraperitoneal injection), while the control group receives a vehicle.

  • Behavioral Testing: Following the stress and treatment period, behavioral tests are conducted to assess depressive-like behaviors. A key test is the Forced Swim Test :

    • Rats are placed individually in a cylinder filled with water from which they cannot escape.

    • The duration of immobility (when the rat ceases struggling and remains floating) is recorded over a set period (e.g., 5 minutes). A decrease in immobility time is indicative of an antidepressant-like effect.

  • Neurochemical and Endocrine Analysis: After behavioral testing, blood and brain tissue samples are collected.

    • Serum levels of stress hormones like Adrenocorticotropic Hormone (ACTH) are measured using ELISA.

    • Brain regions, such as the hippocampus, are dissected to measure neurotransmitter levels (e.g., serotonin) via HPLC.

    • Protein expression of receptors like CRFR1 and 5-HT2C can be analyzed using Western blot or immunohistochemistry.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for the antidepressant effects of this compound, involving the Hypothalamic-Pituitary-Adrenal (HPA) axis and the serotonin system.

G cluster_stress Stress Response cluster_neuro Neurotransmitter System Stress Chronic Stress HPA_Axis HPA Axis Activation Stress->HPA_Axis Depression Depressive-like Behaviors Stress->Depression CRFR1 CRFR1 Upregulation HPA_Axis->CRFR1 ACTH ↑ Serum ACTH CRFR1->ACTH CRFR1->Depression Serotonin ↓ Hippocampal Serotonin (5-HT) Serotonin->Depression HT2C 5-HT2C Receptor Alteration HT2C->Depression AF5 This compound (AF-5) AF5->CRFR1 Modulates Expression AF5->ACTH Reduces AF5->Serotonin Normalizes AF5->HT2C Modulates Expression AF5->Depression Ameliorates

Caption: Proposed mechanism for the antidepressant effects of AF-5.

In Vitro Electrophysiological Effects on Ion Channels

This diagram shows the direct inhibitory effects of this compound on specific neuronal ion channels.

G cluster_channels Neuronal Ion Channels cluster_unaffected Unaffected Channels AF5 This compound IKDR Delayed Rectifier K+ Current (IK(DR)) AF5->IKDR Inhibits (IC50: 6.17 µM) ILCa L-Type Ca2+ Current (I(L-Ca)) AF5->ILCa Inhibits (IC50: 4.4 µM) Kv21 Kv2.1 K+ Channel AF5->Kv21 Inhibits (IC50: 5.29 µM) INa Na+ Current (INa) AF5->INa No Significant Blockade GABA GABA-dep. Cl- Current AF5->GABA No Significant Blockade IKA Transient K+ Current (IK(A)) AF5->IKA No Significant Blockade

Caption: Summary of AF-5's electrophysiological effects on ion channels.

Experimental Workflow: In Vivo CUMS Model

The following diagram outlines the typical workflow for evaluating the antidepressant potential of a compound using the Chronic Unpredictable Mild Stress (CUMS) model.

G start Animal Acclimation stress CUMS Induction (4-5 Weeks of Unpredictable Stressors) start->stress treatment Daily Treatment (Vehicle or AF-5) stress->treatment Concurrent behavior Behavioral Testing (e.g., Forced Swim Test) treatment->behavior analysis Biochemical & Molecular Analysis (Blood & Brain Tissue) behavior->analysis end Data Interpretation analysis->end

Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

References

A Comparative Analysis of 4-Butyl-alpha-agarofuran and Other Agarofuran Derivatives in Neuropharmacology and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Butyl-alpha-agarofuran against other agarofuran derivatives, supported by experimental data. The focus is on their neuropharmacological activities, with additional insights into their anti-inflammatory and antitumor properties.

Agarofurans, a class of sesquiterpenoids, have garnered significant interest in the scientific community for their diverse biological activities. Among these, this compound, also known as Buagafuran or AF-5, has emerged as a promising candidate for the treatment of anxiety and depression, currently undergoing phase III clinical trials. This guide delves into a comparative analysis of this compound and other notable agarofuran derivatives, presenting key experimental findings in a structured format to facilitate informed research and development decisions.

Anxiolytic and Antidepressant Activities: A Focus on this compound

This compound has been extensively studied for its effects on the central nervous system, demonstrating significant anxiolytic and antidepressant properties.

Anxiolytic Activity

In the social interaction test , a widely accepted model for assessing anxiolytic activity, this compound has shown a dose-dependent increase in social interaction time in rats. This effect was observed at doses ranging from 0.5 to 4.0 mg/kg (i.p.), indicating a potent anxiolytic effect without significant sedative side effects at therapeutic doses.[1]

Antidepressant Activity

The antidepressant potential of this compound has been evaluated using the forced swim test , a standard behavioral assay for screening antidepressant efficacy. Administration of this compound has been shown to markedly decrease the immobility time in mice, a key indicator of antidepressant activity.[2]

The mechanism underlying these effects is believed to involve the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin (B10506) system.[2] Specifically, this compound has been found to affect the expression of corticotropin-releasing factor receptor 1 (CRFR1) and serotonin 2C receptor (5-HT2C).[2] Furthermore, it influences the levels of monoamine neurotransmitters in the brain. Acute administration in rats led to a significant decrease in serotonin (5-HT) levels in the striatum, cortex, and midbrain, and a decrease in dopamine (B1211576) levels in the striatum and midbrain, while increasing dopamine levels in the hypothalamus.[1]

Comparative Performance of Agarofuran Derivatives

While this compound stands out for its well-documented neuropharmacological effects, other agarofuran derivatives have demonstrated promising activities in different therapeutic areas. The following tables summarize the available quantitative data for comparison.

Compound/DerivativeTest ModelKey FindingsReference(s)
This compound (AF-5) Social Interaction Test (Rats)Dose-dependent increase in social interaction time (0.5-4.0 mg/kg, i.p.)[1]
This compound (AF-5) Forced Swim Test (Mice)Markedly decreased immobility time[2]
Compound/DerivativeCell LineIC50 Value (µM)Reference(s)
Agarofuran Derivative 1 RAW 264.7 (LPS-induced)Varies based on specific substitutionsData not available in a comparative table
Agarofuran Derivative 2 Various Cancer Cell LinesVaries based on specific substitutionsData not available in a comparative table

Structure-Activity Relationship (SAR) Insights

The biological activity of agarofuran derivatives is significantly influenced by the nature and position of substituents on the agarofuran skeleton. While a comprehensive quantitative SAR for anxiolytic and antidepressant activities is still under investigation, preliminary findings suggest that the butyl group at the C-4 position of the alpha-agarofuran (B1248363) core is crucial for its neuropharmacological profile. For other activities, such as anti-inflammatory and antitumor effects, the type and stereochemistry of ester groups at various positions on the skeleton play a critical role in determining potency.

Experimental Protocols

Social Interaction Test for Anxiolytic Activity

Objective: To assess the anxiolytic potential of a compound by measuring the time spent in social interaction between two unfamiliar rodents.

Apparatus: An open-field arena, typically 60 x 60 x 30 cm, with controlled lighting conditions.

Procedure:

  • Male Wistar rats are housed individually for 5 days prior to testing.

  • On the test day, rats are randomly assigned to treatment groups (vehicle control or this compound at various doses).

  • The compound is administered intraperitoneally (i.p.) 30 minutes before the test.

  • Two unfamiliar rats from the same treatment group are placed in the center of the arena.

  • Their behavior is recorded for a 10-minute session.

  • The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.

Parameters Measured:

  • Total time of active social interaction (seconds).

  • Locomotor activity (e.g., number of line crossings) to control for general activity changes.

Forced Swim Test for Antidepressant Activity

Objective: To evaluate the antidepressant efficacy of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Male BALB/c mice are used for the experiment.

  • Mice are randomly assigned to treatment groups.

  • This compound or a vehicle is administered 30-60 minutes before the test.

  • Each mouse is individually placed in the cylinder for a 6-minute session.

  • The behavior is recorded, and the duration of immobility (floating with only movements necessary to keep the head above water) during the last 4 minutes of the test is measured.

Parameters Measured:

  • Duration of immobility (seconds).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

G cluster_0 Anxiolytic Activity Assessment drug This compound Administration (i.p.) rat Male Wistar Rats (Unfamiliar Pairs) drug->rat arena Social Interaction Arena (10 min session) rat->arena scoring Behavioral Scoring (Social Interaction Time) arena->scoring analysis Data Analysis scoring->analysis

Experimental workflow for the Social Interaction Test.

G cluster_1 Antidepressant Activity Assessment drug This compound Administration mouse Male BALB/c Mice drug->mouse cylinder Forced Swim Cylinder (6 min session) mouse->cylinder scoring Immobility Time Measurement (last 4 min) cylinder->scoring analysis Data Analysis scoring->analysis

Experimental workflow for the Forced Swim Test.

G cluster_2 Proposed Mechanism of this compound af5 This compound crfr1 CRFR1 Modulation af5->crfr1 ht2c 5-HT2C Receptor Modulation af5->ht2c hpa HPA Axis Regulation crfr1->hpa serotonin Serotonin System Modulation ht2c->serotonin anxiolytic Anxiolytic Effect hpa->anxiolytic antidepressant Antidepressant Effect hpa->antidepressant serotonin->anxiolytic serotonin->antidepressant

Signaling pathway of this compound.

References

A Comparative Guide to the Pharmacokinetics of 4-Butyl-alpha-agarofuran Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of 4-Butyl-alpha-agarofuran, a promising anti-anxiety agent, when administered via different delivery routes. The information presented is compiled from preclinical studies to support further research and development.

Overview of this compound

This compound, also known as buagafuran or AF-5, is a synthetic derivative of alpha-agarofuran, a compound extracted from Aquilaria agallocha Roxb.[1][2] It has demonstrated significant anxiolytic and antidepressant effects in animal models, potentially through the modulation of central monoamine neurotransmitters and inhibition of neuronal delayed rectifier potassium channels.[1][2][3][4] Currently, it is being investigated in phase III clinical trials for generalized anxiety disorder.[1][3]

Pharmacokinetic Profile: A Comparative Analysis

A pivotal study in rats investigated the pharmacokinetics of this compound following oral and intravenous administration. The findings reveal significant differences in its absorption, distribution, and overall bioavailability between these two routes.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Rats

Pharmacokinetic ParameterOral Administration (4, 16, 64 mg/kg)Intravenous Administration (4, 16, 64 mg/kg)
Absolute Bioavailability < 9.5%[5]100% (by definition)[6]
Absorption Kinetics Saturated; AUC(0-∞) and C(max) did not increase proportionally with dose[5]-
Tissue Distribution Highest radioactivity in the gastrointestinal tract, followed by liver and kidney. Radioactivity in the brain was about 20-40% of that in plasma.[5]Not explicitly detailed, but intravenous administration ensures immediate distribution into the systemic circulation.[6]
Major Excretion Routes Primarily through bile (45.4% of radioactive dose) and urine (51.2% of radioactive dose).[5]Primarily through bile and urine.[5]

The data clearly indicates that this compound exhibits poor oral bioavailability, with less than 9.5% of the administered dose reaching the systemic circulation.[5] This is likely due to extensive first-pass metabolism in the liver and poor absorption in the gastrointestinal tract. The non-linear increase in plasma concentration with increasing oral doses suggests that the absorption process becomes saturated at higher concentrations.[5]

In contrast, intravenous administration bypasses these absorption barriers, resulting in complete bioavailability.[6] This direct entry into the bloodstream allows for a more predictable and immediate therapeutic effect.

Experimental Methodologies

The following sections detail the experimental protocols used to obtain the pharmacokinetic data.

3.1. Animal Studies: Pharmacokinetics in Rats

  • Animal Model: Wistar rats were used for the pharmacokinetic studies.[5]

  • Drug Administration:

    • Oral (p.o.): this compound was administered at doses of 4, 16, and 64 mg/kg.[5]

    • Intravenous (i.v.): this compound was administered at doses of 4, 16, and 64 mg/kg.[5]

  • Sample Collection: Blood samples were collected at various time points after drug administration to determine the plasma concentration of the compound.[5]

  • Analytical Method: The concentration of this compound in rat plasma was determined using Gas Chromatography-Time of Flight-Mass Spectrometry (GC-TOF-MS).[5]

3.2. Bioanalytical Method: UPLC-MS/MS for Human Plasma

While the rat study used GC-TOF-MS, a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of buagafuran and its metabolite in human plasma.[7] This method can be adapted for preclinical studies.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, 50 µL of an internal standard working solution is added.

    • The mixture is vortexed for 30 seconds.

    • 1.2 mL of tert-butyl methyl ether is added, and the mixture is vortexed for 2 minutes.

    • The sample is centrifuged at 13,000 rpm for 5 minutes.

    • The clear supernatant is collected and evaporated to dryness under a stream of nitrogen at room temperature.

    • The residue is redissolved in 100 µL of methanol-water (70:30, v/v) and vortexed for 1 minute.

    • A 3 µL aliquot is injected into the UPLC-MS/MS system.[7]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase: Methanol-water (75:25, v/v) at an isocratic flow rate of 0.4 mL/min

    • Column Temperature: 35°C[8]

  • Mass Spectrometry Detection:

    • Instrument: API 5500 mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Monitoring: Multiple reactions monitoring (MRM) was used for quantification.[8]

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Drug Administration cluster_1 Sample Collection & Processing cluster_2 Analytical Quantification cluster_3 Data Analysis oral Oral Dosing (4, 16, 64 mg/kg) blood Blood Sampling (Time Points) oral->blood iv Intravenous Dosing (4, 16, 64 mg/kg) iv->blood plasma Plasma Separation blood->plasma extraction Liquid-Liquid Extraction plasma->extraction analysis UPLC-MS/MS or GC-TOF-MS Analysis extraction->analysis pk_params Pharmacokinetic Parameter Calculation (AUC, Cmax, Bioavailability) analysis->pk_params

Caption: Workflow for determining the pharmacokinetic parameters of this compound.

Diagram 2: Comparison of Oral vs. Intravenous Delivery Routes

G cluster_oral Oral Administration cluster_iv Intravenous Administration start This compound gi_tract Gastrointestinal Tract start->gi_tract systemic_circulation Direct entry into Systemic Circulation start->systemic_circulation first_pass First-Pass Metabolism (Liver) gi_tract->first_pass low_bioavailability Low Systemic Bioavailability (<9.5%) first_pass->low_bioavailability high_bioavailability High Systemic Bioavailability (100%) systemic_circulation->high_bioavailability

Caption: Fate of this compound following oral and intravenous administration.

Discussion and Future Directions

The significant disparity in bioavailability between oral and intravenous administration of this compound highlights a critical challenge for its development as an oral therapeutic agent. The low oral bioavailability necessitates higher doses, which could lead to increased variability in patient response and potential for adverse effects related to high concentrations in the gastrointestinal tract and liver.

Future research should focus on strategies to enhance the oral bioavailability of this compound. This could include the development of novel formulations such as nanoemulsions, solid lipid nanoparticles, or co-administration with absorption enhancers.

Furthermore, exploring alternative delivery routes that bypass first-pass metabolism is warranted. Transdermal delivery , for instance, offers the potential for sustained, controlled release and improved bioavailability.[9][10] While no specific studies on the transdermal delivery of this compound have been published, its lipophilic nature may make it a suitable candidate for this route of administration. Investigating its skin permeability and developing a suitable transdermal patch system could be a promising avenue for future research.

References

Navigating the Transcriptome: A Comparative Guide to Differential Gene Expression Analysis in Anxiolytic and Antidepressant Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the transcriptomic effects of 4-Butyl-alpha-agarofuran remains to be publicly documented. In its absence, this guide provides a comparative framework for understanding differential gene expression analysis by examining the effects of established anxiolytic and antidepressant compounds with related mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply transcriptomic approaches in neuropharmacology.

While this compound, a promising anxiolytic and antidepressant candidate currently in clinical trials, has been studied for its effects on the HPA axis and the serotonin (B10506) system, a gap exists in our understanding of its genome-wide transcriptomic impact. Differential gene expression analysis, a powerful tool to elucidate the molecular mechanisms of drug action, has not yet been detailed in published literature for this compound.

This guide bridges this gap by presenting a comparative analysis of differential gene expression studies conducted on alternative compounds that share mechanistic similarities with this compound, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875), the tricyclic antidepressant imipramine (B1671792), and the fast-acting antidepressant ketamine. By examining the transcriptomic signatures of these drugs, we can infer potential pathways and gene networks that this compound might modulate.

Comparative Analysis of Differentially Expressed Genes

The following table summarizes the differential gene expression findings from studies on fluoxetine, ketamine, and imipramine in rodent models. It is important to note that experimental conditions such as the specific brain region, treatment duration, and animal model can significantly influence the results.

Drug ClassRepresentative DrugBrain RegionKey Upregulated GenesKey Downregulated GenesReference
Selective Serotonin Reuptake Inhibitor (SSRI)FluoxetineHippocampusBdnf, Ntrk2, Genes involved in neurogenesis and synaptic plasticityGenes associated with inflammatory responses[1][2]
Tricyclic Antidepressant (TCA)ImipraminePrefrontal Cortex, AmygdalaGenes related to synaptic function and neurodevelopmentGenes involved in stress response pathways[3][4][5]
NMDA Receptor AntagonistKetaminePrefrontal Cortex, HippocampusImmediate early genes (Fos, Jun), Genes in synaptic plasticity pathwaysGenes related to neuronal inhibition[3][4][5][6]

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental protocol for conducting a differential gene expression analysis using RNA sequencing (RNA-seq) in the context of neuropharmacological research. Detailed protocols can be found in the referenced studies.[2][3][7][8]

1. Animal Model and Treatment:

  • Select an appropriate rodent model (e.g., mouse or rat strain) relevant to the disorder being studied (e.g., chronic stress-induced depression model).

  • Administer the test compound (e.g., this compound) or a vehicle control to the animals according to the desired experimental design (e.g., acute or chronic treatment).

  • Ensure proper randomization and blinding to minimize experimental bias.

2. Brain Tissue Dissection and RNA Isolation:

  • At the end of the treatment period, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex, amygdala) on ice.

  • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA isolation.

  • Isolate total RNA from the brain tissue using a commercial kit (e.g., TRIzol, RNeasy Kit) following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

3. RNA Sequencing (RNA-seq) Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq RNA Sample Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq, NovaSeq) to generate raw sequencing reads.

4. Bioinformatic Analysis of RNA-seq Data:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., mouse genome mm10 or rat genome rn6) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treatment and control groups. This analysis typically involves normalization, dispersion estimation, and statistical testing to calculate fold changes and p-values for each gene.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Visualizing the Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential signaling pathway that may be modulated by anxiolytic and antidepressant compounds.

experimental_workflow cluster_animal_model Animal Model cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis A Control Group (Vehicle) C Brain Region Dissection A->C B Treatment Group (e.g., this compound) B->C D Total RNA Isolation C->D E RNA Quality Control D->E F RNA-seq Library Preparation E->F G High-Throughput Sequencing F->G H Quality Control & Alignment G->H I Gene Expression Quantification H->I J Differential Gene Expression Analysis I->J K Functional Enrichment Analysis J->K signaling_pathway cluster_drug_action Drug Action cluster_receptor_level Receptor Level cluster_downstream_signaling Downstream Signaling cluster_transcriptional_regulation Transcriptional Regulation cluster_cellular_response Cellular Response Drug Anxiolytic / Antidepressant (e.g., this compound) Receptor Serotonin / CRFR1 Receptors Drug->Receptor SecondMessenger Second Messengers (cAMP, Ca2+) Receptor->SecondMessenger KinaseCascade Kinase Cascades (PKA, MAPK/ERK) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factors (CREB, c-Fos) KinaseCascade->TranscriptionFactor GeneExpression Differential Gene Expression TranscriptionFactor->GeneExpression CellularResponse Neurogenesis, Synaptic Plasticity, Reduced Neuronal Excitability GeneExpression->CellularResponse

References

Safety Operating Guide

Personal protective equipment for handling 4-Butyl-alpha-agarofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 4-Butyl-alpha-agarofuran. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational and disposal plan.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is classified as not a hazardous substance or mixture[1]. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

While the compound is not classified as hazardous, the use of standard personal protective equipment is mandatory to minimize exposure and ensure good laboratory practice.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
First Aid Measures

In the event of exposure, follow these first aid procedures as outlined in the safety data sheet[1]:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Skin Contact Wash off with soap and plenty of water.
Inhalation Remove to fresh air.
Ingestion Wash out mouth with water provided the person is conscious.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 272126-07-5[1]
Molecular Formula C₁₈H₃₀O[1]
Molecular Weight 262.43 g/mol [1]

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don PPE handling Handling - Weigh/measure in a designated area - Prepare solutions as needed prep->handling experiment Experimentation - Conduct research activities handling->experiment decontamination Decontamination - Clean work surfaces - Decontaminate equipment experiment->decontamination disposal Waste Disposal - Dispose of waste in appropriate containers decontamination->disposal

Caption: Standard Laboratory Workflow for this compound.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal should follow institutional and local regulations for non-hazardous chemical waste.

  • Solid Waste:

    • Collect unused solid material and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled waste container.

  • Liquid Waste:

    • Aqueous solutions can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) department.

    • Solutions in organic solvents should be collected in a designated non-hazardous solvent waste container.

Important Note: Always consult your institution's specific waste disposal guidelines and EHS office before disposing of any chemical waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.